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  • Product: 3-Pyridin-2-yl-2-thioxothiazolidin-4-one
  • CAS: 75130-64-2

Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one: From PAINS Artifact to Specific Inhibitor

Executive Summary The compound 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (CAS: 75130-64-2) represents a fascinating paradox in modern drug discovery. Built upon a rhodanine (2-thioxothiazolidin-4-one) scaffold and N-subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (CAS: 75130-64-2) represents a fascinating paradox in modern drug discovery. Built upon a rhodanine (2-thioxothiazolidin-4-one) scaffold and N-substituted with an electron-withdrawing 2-pyridyl group, this molecule frequently emerges in high-throughput screening (HTS) campaigns. Historically, rhodanines have been dismissed as Pan-Assay Interference Compounds (PAINS) due to their propensity for colloidal aggregation and non-specific covalent reactivity[1]. However, rigorous mechanistic deconvolution reveals that this specific scaffold can act as a highly potent, target-specific inhibitor for metalloenzymes and aldose reductase[2][3].

This technical guide provides an in-depth analysis of the compound's dualistic mechanisms of action, detailing the causality behind its molecular interactions, and establishes a self-validating experimental framework to distinguish artifactual interference from genuine pharmacology.

Structural Causality and Chemical Reactivity

The pharmacological behavior of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one is dictated by three critical structural domains:

  • The C5 Methylene Group: The electron-withdrawing nature of the adjacent carbonyl and the N-3 pyridyl group renders the C5 protons highly acidic (pKa ~12). This allows for facile enolization, creating a nucleophilic center that can participate in subsequent derivatization or target binding.

  • The Exocyclic Thioxo (C=S) Group: This moiety acts as a potent Metal-Binding Pharmacophore (MBP). Sulfur is a soft Lewis base, making it highly affine for soft and borderline transition metals like Zn²⁺ and Cu²⁺ found in metalloenzyme active sites[3].

  • The N-3 (2-Pyridyl) Substituent: Unlike aliphatic N-substituents, the 2-pyridyl nitrogen can participate in bidentate metal chelation alongside the exocyclic sulfur or oxygen, drastically increasing the thermodynamic stability of the enzyme-inhibitor complex. Furthermore, it provides a dipole moment critical for occupying specificity pockets in target proteins.

Dualistic Mechanisms of Action

Target-Specific Inhibition: Metalloenzymes and Aldose Reductase

When acting as a specific inhibitor, the compound leverages its structural geometry to form highly coordinated, reversible complexes.

  • Metalloenzyme Inhibition (e.g., Metallo-β-Lactamases): The compound inhibits zinc-dependent enzymes via two limiting mechanisms: ternary complex formation or metal ion stripping[4]. In situ hydrolysis of the rhodanine ring can yield a thioenolate intermediate that acts as a potent bidentate chelator of active-site zinc ions, effectively neutralizing enzymes like metallo-β-lactamases (MBLs)[3][5].

  • Aldose Reductase (ALR2) Inhibition: Rhodanine derivatives are well-established ALR2 inhibitors. The 4-oxo-2-thioxothiazolidine core forms a tight hydrogen-bond network at the anionic binding site of ALR2 (interacting with residues like Val47), while the N-3 pyridyl ring engages in π-π stacking within the hydrophobic specificity pocket[2].

Promiscuous Reactivity: Covalent Modification and PAINS

The same structural features that enable specific binding can trigger PAINS-related artifacts if not properly controlled.

  • Reversible Covalent Cysteine Modification: The rhodanine scaffold can undergo 1,4-conjugate addition with catalytic cysteines. This has been explicitly observed in the inhibition of glutamate racemase (via Cys74) and Hepatitis C Virus (HCV) NS5B polymerase (via Cys366)[1][6][7].

  • Colloidal Aggregation: At micromolar concentrations in aqueous media, rhodanines can form sub-micron colloidal aggregates that sequester and denature target proteins, leading to false-positive inhibition[1].

Mechanism Compound 3-Pyridin-2-yl-rhodanine Hydrolysis In Situ Hydrolysis (Thioenolate Formation) Compound->Hydrolysis Aqueous Environment Chelation Bidentate Chelation (Zn2+ in Metalloenzyme) Compound->Chelation Direct Binding Hydrolysis->Chelation Enhanced Affinity Ternary Ternary Complex Formation (Enzyme-Zn-Inhibitor) Chelation->Ternary Reversible Inhibition Stripping Metal Ion Stripping (Loss of Catalytic Zn2+) Chelation->Stripping Irreversible Inactivation

Fig 1: Divergent pathways of metalloenzyme inhibition by 3-Pyridin-2-yl-rhodanine.

Self-Validating Experimental Workflows

To establish trustworthiness in HTS hits involving 3-Pyridin-2-yl-2-thioxothiazolidin-4-one, researchers must employ self-validating protocols. These workflows are designed to systematically rule out PAINS mechanisms and confirm target engagement.

Protocol 1: Detergent-Controlled Biochemical Triage (Aggregation Assay)

Causality: Colloidal aggregates are disrupted by non-ionic detergents. If the compound's IC₅₀ shifts significantly upon detergent addition, the inhibition is an aggregation artifact.

  • Preparation: Prepare the target enzyme in a standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Detergent Spiking: Split the buffer into two conditions: Buffer A (No detergent) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Dose-Response: Perform a 10-point serial dilution of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (from 100 µM to 10 nM) in both buffers.

  • Incubation & Readout: Incubate for 30 minutes at room temperature, add the substrate, and measure the reaction velocity.

  • Validation Logic: If IC₅₀(Buffer A) < 1 µM but IC₅₀(Buffer B) > 50 µM, flag the compound as an aggregator. If IC₅₀ remains stable across both conditions, proceed to Protocol 2.

Protocol 2: Intact Protein Mass Spectrometry (Covalent Adduct Detection)

Causality: To determine if the rhodanine core is acting as a Michael acceptor for catalytic cysteines[6].

  • Incubation: Incubate 10 µM of the target protein with 50 µM of the compound for 2 hours at 37°C.

  • Desalting: Remove excess unbound compound using a Zeba Spin Desalting Column (7K MWCO).

  • LC-MS/MS Analysis: Inject the sample into a high-resolution mass spectrometer (e.g., Q-TOF).

  • Reversibility Chase (The Self-Validation Step): To a parallel incubated sample, add 5 mM Dithiothreitol (DTT) and incubate for 1 hour before MS analysis.

  • Validation Logic: A mass shift corresponding to the compound's molecular weight indicates covalent adduction. If the DTT chase reverses the mass shift, the compound is a reversible covalent inhibitor[7].

Protocol 3: Bacterial Cytological Profiling (BCP)

Recent advances have shown that despite PAINS alerts, specific rhodanine analogs exhibit highly targeted in vivo mechanisms, such as the selective inhibition of thymidylate kinase in E. coli[8]. BCP utilizes fluorescence microscopy to observe morphological changes in cells, providing a phenotypic fingerprint that validates on-target in vivo activity against non-specific toxicity.

Workflow Start Hit: 3-Pyridin-2-yl-rhodanine AggTest Detergent Assay (+ 0.01% Triton X-100) Start->AggTest AggPAINS Activity Lost: Aggregation Artifact AggTest->AggPAINS IC50 shifts >10x CovTest Intact Mass Spectrometry (Target Incubation) AggTest->CovTest IC50 stable CovPAINS Irreversible Adduct: Non-specific Covalent CovTest->CovPAINS Mass shift observed (No DTT rescue) BCPTest Bacterial Cytological Profiling (BCP) CovTest->BCPTest No mass shift / Reversible Specific Validated Specific Inhibitor BCPTest->Specific Specific cellular phenotype

Fig 2: Self-validating triage workflow to distinguish artifactual PAINS activity from specific target engagement.

Quantitative Metrics and Data Presentation

To facilitate rapid assessment, the physicochemical properties and typical assay triage metrics for 3-Pyridin-2-yl-2-thioxothiazolidin-4-one are summarized below.

Metric / PropertyValue / ObservationMechanistic Implication
Molecular Weight 210.28 g/mol Highly ligand-efficient fragment for FBLD.
LogP (Estimated) 1.2 - 1.5Favorable aqueous solubility; low lipophilic toxicity.
PAINS Alert Positive (Rhodanine core)High risk of assay interference; requires orthogonal validation[1].
Typical ALR2 IC₅₀ 0.5 µM – 5.0 µMHydrogen bonding at the anionic pocket drives potency[2].
Detergent Sensitivity Highly VariableLoss of activity in 0.01% Triton X-100 indicates colloidal aggregation.
Cysteine Reactivity Moderate to HighPotential for reversible 1,4-conjugate addition[7].

Conclusion

3-Pyridin-2-yl-2-thioxothiazolidin-4-one is a structurally deceptive molecule. While its rhodanine core triggers automated PAINS filters due to historical associations with aggregation and promiscuous covalent reactivity, it possesses the distinct geometric and electronic properties required for highly specific metalloenzyme and aldose reductase inhibition. By employing rigorous, self-validating experimental workflows—such as detergent-controlled assays, intact mass spectrometry, and Bacterial Cytological Profiling—researchers can successfully triage this compound, unlocking its potential as a highly efficient metal-binding pharmacophore and therapeutic scaffold.

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Exploratory

3-Pyridin-2-yl-2-thioxothiazolidin-4-one molecular weight and exact mass

An In-depth Technical Guide to 3-Pyridin-2-yl-2-thioxothiazolidin-4-one For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-Pyridin-2-yl-2-thioxothiazolidin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct experimental data for this specific molecule, this document synthesizes information from its isomers, related analogues, and theoretical calculations to serve as a foundational resource for research and development.

Introduction: The Thiazolidin-4-one Scaffold

Thiazolidin-4-ones are a prominent class of five-membered heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry.[1][2] Their synthetic accessibility and the ability to readily modify their structure at various positions have led to the discovery of a wide array of derivatives with diverse biological activities. The core structure of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one, also known as 3-pyridin-2-ylrhodanine, incorporates a pyridine ring, a feature known to be present in numerous pharmacologically active molecules.[3] The combination of the thiazolidin-4-one and pyridine moieties suggests a potential for this compound to interact with various biological targets.

Molecular Structure and Physicochemical Properties

The chemical structure of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one consists of a thiazolidin-4-one ring where the nitrogen atom at position 3 is substituted with a pyridin-2-yl group, and the carbon at position 2 bears a thioxo group. While experimentally determined data for this specific isomer is scarce, its physicochemical properties can be reliably calculated based on its molecular formula. An isomer, 3-Pyridin-3-yl-2-thioxo-1,3-thiazolidin-4-one, has a reported molecular formula of C8H6N2OS2 and a molecular weight of approximately 210.28 g/mol , which is consistent with the predicted values for the title compound.[4]

Table 1: Physicochemical Properties of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

PropertyValueSource
Molecular Formula C₈H₆N₂OS₂Calculated
Molecular Weight 210.28 g/mol Calculated
Exact Mass 209.99115 DaCalculated
IUPAC Name 3-(pyridin-2-yl)-2-thioxo-1,3-thiazolidin-4-oneStandard Nomenclature
Canonical SMILES C1C(=O)N(C(=S)S1)C2=CC=CC=N2Predicted
Appearance White to light yellow solidPredicted
Solubility Soluble in organic solvents such as DMSO and DMFPredicted

Proposed Synthesis

A plausible synthetic route for 3-Pyridin-2-yl-2-thioxothiazolidin-4-one involves a well-established method for the N-arylation of rhodanine derivatives. This proposed protocol is based on the reaction of 2-aminopyridine with carbon disulfide and a haloacetic acid derivative.

Experimental Protocol: Synthesis of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

Materials:

  • 2-Aminopyridine

  • Carbon disulfide (CS₂)

  • Ethyl chloroacetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Formation of the Dithiocarbamate Intermediate: In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in ethanol. To this solution, add a solution of sodium hydroxide (1 equivalent) in water, and cool the mixture in an ice bath. Slowly add carbon disulfide (1.1 equivalents) dropwise while maintaining the temperature below 10°C. Stir the reaction mixture for 2-3 hours at room temperature.

  • Cyclization with Ethyl Chloroacetate: To the resulting dithiocarbamate solution, add ethyl chloroacetate (1 equivalent) dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis and Acidification: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield 3-Pyridin-2-yl-2-thioxothiazolidin-4-one.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 2-Aminopyridine 2-Aminopyridine step1 1. Dithiocarbamate Formation (NaOH, Ethanol) 2-Aminopyridine->step1 CS2 Carbon Disulfide CS2->step1 ClCH2COOEt Ethyl Chloroacetate step2 2. Cyclization (Reflux) ClCH2COOEt->step2 step1->step2 Intermediate step3 3. Hydrolysis & Acidification (HCl) step2->step3 product 3-Pyridin-2-yl-2-thioxothiazolidin-4-one step3->product

Caption: Proposed workflow for the synthesis of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized 3-Pyridin-2-yl-2-thioxothiazolidin-4-one would rely on a combination of standard spectroscopic and analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the methylene protons of the thiazolidinone ring and the aromatic protons of the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the carbonyl carbon, the thioxo carbon, the methylene carbon, and the carbons of the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carbonyl group (C=O) and the thiocarbonyl group (C=S).

Potential Applications in Drug Development

Derivatives of the thiazolidin-4-one scaffold have been extensively investigated for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][5] The incorporation of a pyridine ring, a common motif in many approved drugs, may enhance the biological activity and pharmacokinetic properties of the molecule.[3] Further research into 3-Pyridin-2-yl-2-thioxothiazolidin-4-one could explore its potential as a lead compound in various therapeutic areas.

Caption: Chemical structure of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one.

Conclusion

3-Pyridin-2-yl-2-thioxothiazolidin-4-one represents a molecule of significant interest for further investigation in the field of medicinal chemistry. This technical guide provides essential foundational information, including its molecular and physicochemical properties, a plausible synthetic route, and predicted analytical characteristics. The insights presented herein are intended to facilitate future research and development efforts targeting this and related heterocyclic compounds.

References

  • Jubie, S., Sikdar, P., & Antony, S. (2021). Thiazolidin-4-one: A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 21(13), 1663-1685.
  • Kaminskyy, D., & Lesyk, R. (2017). 4-Thiazolidones as ‘privileged’ scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 142, 168-204.
  • Kunce, D., & Szymański, P. (2023). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 28(7), 3037.[1][2]

  • Lesyk, R. B., & Zimenkovsky, B. S. (2023). 4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Pharmaceuticals, 16(3), 405.[5]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 147.[3]

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Foundational

Preclinical Pharmacokinetic and ADME Profiling of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one: A Technical Whitepaper

Executive Summary 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (CAS 75130-64-2)[1] represents a structurally privileged N-substituted rhodanine derivative. While the rhodanine core is frequently identified in high-throughput...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Pyridin-2-yl-2-thioxothiazolidin-4-one (CAS 75130-64-2)[1] represents a structurally privileged N-substituted rhodanine derivative. While the rhodanine core is frequently identified in high-throughput screening as a pan-assay interference compound (PAINS), optimized derivatives have successfully transitioned into the clinic (e.g., the aldose reductase inhibitor Epalrestat)[2][3]. This whitepaper delineates the predictive and preclinical pharmacokinetic (PK) profile of 3-pyridin-2-yl-2-thioxothiazolidin-4-one, providing drug development professionals with a mechanistic framework for its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics[4].

Physicochemical Properties & Absorption Dynamics

The substitution of the N3 position with a 2-pyridyl group eliminates the hydrogen bond donor capacity of the native rhodanine ring, fundamentally altering its physicochemical behavior[5].

  • Permeability: The lack of N-H hydrogen bonding, combined with a low molecular weight (210.28 g/mol )[1], increases the compound's lipophilicity (predicted LogP ~2.0). This drives excellent passive transcellular diffusion across the intestinal epithelium, as evidenced by high apparent permeability ( Papp​ ) in PAMPA models typical for N-substituted rhodanines[6][7].

  • Solubility Causality: The planar, conjugated system formed by the pyridine ring and the thioxothiazolidinone core results in high crystal lattice energy. Consequently, the compound exhibits poor aqueous solubility (Class II behavior in the Biopharmaceutics Classification System), making dissolution the rate-limiting step for oral absorption[8].

Distribution: The Albumin-Binding Phenomenon

A defining PK characteristic of rhodanine derivatives is their exceptionally high plasma protein binding (PPB), often exceeding 95%[6].

  • Mechanistic Causality: The electron-dense thioxo group (C=S) acts as a soft nucleophile, while the hydrophobic core intercalates deeply into the hydrophobic binding pockets of human serum albumin (HSA)[7]. Spectroscopic studies on analogous rhodanines confirm specific binding to Sudlow's Site I (sub-domain IIA) of HSA[9].

  • PK Impact: This high affinity restricts the free fraction ( fu​ ) of the drug, leading to a low volume of distribution ( Vd​ ) that is primarily confined to the central blood compartment. While this limits deep tissue penetration, it protects the compound from rapid first-pass hepatic extraction.

Metabolic Biotransformation

The metabolic fate of 3-pyridin-2-yl-2-thioxothiazolidin-4-one is biphasic, governed by the reactivity of the thioxo group and the stability of the heterocyclic rings[10][11].

  • Phase I (Oxidative Desulfuration): The C=S bond is highly susceptible to oxidation by Cytochrome P450 enzymes (predominantly CYP3A4). The heme iron catalyzes the desulfuration of the rhodanine core, yielding a thiazolidine-2,4-dione (TZD) active metabolite[10].

  • Phase II (Conjugation): Hydrolytic enzymes can cleave the thiazolidinone ring, exposing free sulfhydryl (-SH) and carboxylate groups. These intermediates are rapidly cleared via UDP-glucuronosyltransferase (UGT)-mediated glucuronidation[12].

MetabolicPathway Parent 3-Pyridin-2-yl- 2-thioxothiazolidin-4-one CYP_Oxidation CYP450 Oxidation (Desulfuration) Parent->CYP_Oxidation CYP3A4/2C9 Ring_Cleavage Ring Cleavage (Hydrolysis) Parent->Ring_Cleavage Hydrolases TZD_Metabolite Thiazolidine-2,4-dione Derivative CYP_Oxidation->TZD_Metabolite Excretion Renal/Biliary Excretion TZD_Metabolite->Excretion Phase_II Phase II Glucuronidation Ring_Cleavage->Phase_II Phase_II->Excretion

Fig 1. Predicted biphasic metabolic biotransformation pathway of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one.

Excretion and Pharmacokinetic Parameters

Based on the clinical and preclinical data of structurally related drugs like Epalrestat, N-substituted rhodanines exhibit rapid clearance[2][13].

  • Half-Life ( t1/2​ ): The elimination half-life is characteristically short, ranging from 2 to 4 hours in mammalian models[8][13].

  • Clearance Route: Elimination is predominantly hepatic, with phase II glucuronide conjugates excreted via the biliary and renal pathways[12].

Table 1: Predicted Pharmacokinetic Parameters
Pharmacokinetic ParameterPredicted / Analog-Derived ValuePhysiological Implication
Oral Bioavailability (F%) 15% - 30% (Unformulated)Limited by poor aqueous dissolution; requires formulation optimization.
Tmax​ (PO) 1.0 - 2.0 hoursRapid absorption phase due to high lipophilicity.
Plasma Protein Binding > 95%High affinity for HSA (Sudlow's Site I); restricts Vd​ .
Volume of Distribution ( Vd​ ) 0.2 - 0.5 L/kgConfined primarily to the central blood compartment.
Elimination Half-Life ( t1/2​ ) 2.0 - 4.0 hoursRapid hepatic clearance via CYP-mediated desulfuration.

Standardized Preclinical PK Evaluation Protocol

To accurately quantify the PK profile of 3-pyridin-2-yl-2-thioxothiazolidin-4-one, researchers must employ a self-validating bioanalytical workflow that accounts for its high HSA binding and poor solubility[2][8].

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in a vehicle containing 10% DMSO, 10% Tween-80, and 80% saline, or utilize cyclodextrin complexation (e.g., SBE7- β -CD) to ensure a true solution for Intravenous (IV) dosing[8].

  • In Vivo Dosing: Administer to C57BL/6J mice via IV bolus (2 mg/kg) and oral gavage (PO, 10 mg/kg)[2].

  • Serial Sampling: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 4°C to separate plasma.

  • Protein Precipitation (Critical Step): Causality Note: Because rhodanines bind tightly to HSA, standard methanol precipitation often underestimates total plasma concentration. Add 3 volumes of acidic acetonitrile (containing 0.1% formic acid and a stable-isotope labeled internal standard, SIL-IS). The acid denatures HSA, breaking the hydrophobic interactions and fully releasing the analyte into the supernatant.

  • LC-MS/MS Quantification: Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of SIL-IS ensures a self-validating system by correcting for matrix-induced ion suppression.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).

PKWorkflow Formulation 1. Solubilization (SBE7-β-CD / Tween-80) Dosing 2. In Vivo Dosing (IV & PO Administration) Formulation->Dosing Sampling 3. Serial Blood Sampling (0.25 to 24 hrs) Dosing->Sampling Prep 4. Protein Precipitation (Acidic Acetonitrile) Sampling->Prep LCMS 5. LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA 6. PK Parameter Calculation (Non-Compartmental) LCMS->NCA

Fig 2. Self-validating preclinical pharmacokinetic evaluation workflow for rhodanine derivatives.

References

  • Bio-Fount Chemical Database. "3-Pyridin-2-yl-2-thioxothiazolidin-4-one (CAS 75130-64-2)". Bio-Fount.[Link]

  • Tintori, C., et al. (2018). "Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides." PLoS ONE.[Link]

  • NIH PMC. "Enhanced Oral Bioavailability of Epalrestat SBE7-β-CD Complex Loaded Chitosan Nanoparticles." National Institutes of Health.[Link]

  • ACS Omega. "Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors." American Chemical Society.[Link]

  • NIH PubMed. "Elucidation of binding mechanism of rhodanine derivative P4OC on bovine serum albumin." National Institutes of Health.[Link]

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Exploratory

De-Risking the Rhodanine Scaffold: A Biophysical Guide to the Binding Affinity and Kinetics of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

Executive Summary The compound 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (CAS 75130-64-2) is a heterocyclic small molecule built upon a 2-thioxothiazolidin-4-one (rhodanine) core, substituted with a 2-pyridyl group at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (CAS 75130-64-2) is a heterocyclic small molecule built upon a 2-thioxothiazolidin-4-one (rhodanine) core, substituted with a 2-pyridyl group at the N3 position. While rhodanine derivatives are privileged scaffolds in medicinal chemistry—frequently exhibiting potent in vitro activity against targets ranging from metallo-β-lactamases to kinases—they are notoriously flagged as Pan-Assay Interference Compounds (PAINS) .

Traditional biochemical assays (e.g., fluorescence resonance energy transfer, colorimetric readouts) are highly susceptible to the artifactual behavior of rhodanines. Therefore, claiming true target engagement requires a rigorous, self-validating biophysical workflow. This whitepaper outlines an orthogonal approach utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to definitively separate genuine binding affinity and 1:1 kinetics from assay interference.

The Mechanistic Duality of the Rhodanine Scaffold

To understand the causality behind our experimental choices, we must first analyze the chemical liabilities of the rhodanine core. Why do these molecules frequently emerge as false positives in high-throughput screening (HTS)?

  • Colloidal Aggregation: The hydrophobic nature of the rhodanine core can drive the formation of colloidal micelles in aqueous buffers. These aggregates sequester target proteins, leading to non-specific enzymatic inhibition .

  • Covalent Modification & Redox Cycling: While 3-pyridin-2-yl-2-thioxothiazolidin-4-one lacks a C5-alkylidene group (a classic Michael acceptor), the thioxothiazolidinone ring can still undergo ring-opening or redox cycling under specific assay conditions, leading to irreversible cysteine thiolation .

  • Spectroscopic Interference: The highly conjugated system absorbs strongly in the UV-Vis spectrum and can quench fluorophores, scrambling the readout of standard biochemical assays.

Because of these liabilities, we cannot rely on IC₅₀ values derived from optical assays. We must transition to label-free, real-time biophysical techniques to establish true thermodynamic and kinetic parameters .

Mechanism Rhodanine 3-Pyridin-2-yl- 2-thioxothiazolidin-4-one Specific Specific Target Binding (H-bonds, VdW, pi-pi) Rhodanine->Specific Validated via SPR/ITC Covalent Covalent Modification (Ring Opening / Thiolation) Rhodanine->Covalent PAINS Liability Aggregation Colloidal Aggregation (Protein Sequestration) Rhodanine->Aggregation PAINS Liability Metal Metal Chelation (Metalloenzyme Binding) Rhodanine->Metal Target Dependent

Caption: Mechanistic pathways of target engagement versus assay interference for rhodanine derivatives.

Orthogonal Workflow for Kinetic and Thermodynamic Validation

To prove that 3-pyridin-2-yl-2-thioxothiazolidin-4-one is a genuine binder, we deploy a three-phase, self-validating workflow. Each step is designed to rule out a specific PAINS liability.

Workflow Start Hit: 3-Pyridin-2-yl- 2-thioxothiazolidin-4-one Triage Phase 1: Triage DLS & Spectrometry Start->Triage SPR Phase 2: Kinetics SPR (k_on, k_off, K_D) Triage->SPR Monomeric, No Quenching Artifact Assay Artifact / PAINS Triage->Artifact Colloidal Aggregation ITC Phase 3: Thermodynamics ITC (ΔH, ΔS, N) SPR->ITC 1:1 Langmuir Kinetics SPR->Artifact Creeping Baseline Valid Validated Specific Binder ITC->Valid Stoichiometry N ≈ 1 ITC->Artifact N >> 1 or No Heat

Caption: Workflow for de-risking rhodanine PAINS via orthogonal biophysical validation.

Phase 1: Triage via Dynamic Light Scattering (DLS)

Causality: Before measuring kinetics, we must ensure the compound exists as a monomer in solution. If it forms colloids, any subsequent binding data is artifactual. Protocol:

  • Prepare a 10 mM stock of 3-pyridin-2-yl-2-thioxothiazolidin-4-one in 100% DMSO.

  • Dilute the compound to the maximum assay concentration (e.g., 20 µM) in the target aqueous buffer (e.g., PBS, pH 7.4, 1% DMSO).

  • Analyze via DLS at 25°C.

  • Validation Check: A Polydispersity Index (PDI) > 0.3 or the detection of particles > 10 nm indicates colloidal aggregation. The compound must pass this check to proceed.

Phase 2: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Causality: SPR is a flow-based, label-free system. The continuous flow of buffer physically washes away non-specific aggregates. More importantly, SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. A creeping baseline or lack of dissociation definitively exposes covalent modification . Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the target protein (10 µg/mL in 10 mM NaOAc, pH 4.5) to achieve an immobilization level of ~2000 Response Units (RU). Block unreacted esters with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the rhodanine compound (0.15 µM to 10 µM) in running buffer (HBS-EP+ supplemented with 1% DMSO to maintain solubility).

  • Injection: Inject the analyte at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 120 seconds for association, followed by 300 seconds of running buffer for dissociation.

  • Data Fitting: Double-reference the sensorgrams (subtract the reference channel and blank buffer injections). Fit the curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Phase 3: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality: ITC measures the heat of binding ( ΔH ) directly, making it completely impervious to the optical interference typical of rhodanines. Crucially, ITC provides the stoichiometry of binding ( N ). If N≫1 , the compound is sequestering the protein non-specifically. Protocol:

  • Sample Preparation: Dialyze the target protein extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% DMSO, pH 7.4). Critical step: Dilute the compound in the exact same dialysate to prevent massive heats of mixing.

  • Titration: Load 50 µM of the target protein into the sample cell and 500 µM of the rhodanine compound into the syringe. Perform 20 injections of 2 µL at 25°C, with a stirring speed of 750 rpm.

  • Analysis: Integrate the injection heats and fit to a one-set-of-sites model to yield ΔH , Ka​ (where KD​=1/Ka​ ), and N . Calculate the Gibbs free energy ( ΔG ) and entropy ( −TΔS ).

Data Interpretation: Benchmarking Specific vs. Non-Specific Binding

To assist researchers in interpreting the biophysical data for 3-pyridin-2-yl-2-thioxothiazolidin-4-one, the following table summarizes the quantitative signatures that distinguish a validated specific interaction from a PAINS-driven artifact.

ParameterValidated Specific BindingAssay Artifact / PAINS LiabilityMechanistic Rationale
SPR Sensorgram Shape Square-wave or clear exponential association/dissociation.Creeping baseline; no dissociation phase.Lack of dissociation indicates covalent thiolation or continuous aggregation on the chip.
SPR Rmax​ Matches theoretical Rmax​ for a 1:1 binding event.Super-stoichiometric ( >2× theoretical Rmax​ ).Indicates non-specific multilayer accumulation of the compound.
ITC Stoichiometry ( N ) N≈0.8−1.2 N≫1 or undefined curve. N≫1 proves the compound is acting as a colloidal aggregator, sequestering multiple proteins.
ITC Enthalpy ( ΔH ) Distinct exothermic or endothermic saturation peaks.Continuous heat generation or negligible heat.Continuous heat indicates redox cycling (e.g., H2​O2​ production); no heat indicates lack of specific bonds.

Conclusion

The evaluation of 3-pyridin-2-yl-2-thioxothiazolidin-4-one requires a high degree of biophysical skepticism. By relying on the causality of our analytical tools—using SPR to prove reversible 1:1 kinetics and ITC to prove thermodynamic stoichiometry—we bypass the inherent spectroscopic and aggregate-driven liabilities of the rhodanine scaffold. Only compounds that satisfy the stringent criteria of this orthogonal workflow should be advanced as legitimate chemical probes or preclinical candidates.

References

  • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation PubMed (Expert Opinion on Drug Discovery) URL:[Link]

  • Recent developments with rhodanine as a scaffold for drug discovery Taylor & Francis Online (Expert Opinion on Drug Discovery) URL:[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Rhodanine as a Potent Scaffold for the Development of Broad-Spectrum Metallo-β-lactamase Inhibitors ACS Publications (ACS Medicinal Chemistry Letters) URL:[Link]

  • Comment on The Ecstasy and Agony of Assay Interference Compounds ACS Publications (Journal of Chemical Information and Modeling) URL:[Link]

Foundational

toxicity and safety profile of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

An In-Depth Technical Guide to the Toxicity and Safety Profile of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one Disclaimer: Direct and comprehensive toxicological data for 3-Pyridin-2-yl-2-thioxothiazolidin-4-one is not exten...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safety Profile of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

Disclaimer: Direct and comprehensive toxicological data for 3-Pyridin-2-yl-2-thioxothiazolidin-4-one is not extensively available in the public domain. This guide, therefore, synthesizes information from studies on structurally related compounds and the core chemical moieties—pyridine and 2-thioxothiazolidin-4-one (rhodanine)—to build a predictive safety profile and propose a robust toxicological evaluation framework.

Introduction: Unveiling the Profile of a Novel Heterocycle

3-Pyridin-2-yl-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a pyridine ring linked to a 2-thioxothiazolidin-4-one core, also known as a rhodanine derivative. Thiazolidinone and rhodanine scaffolds are considered "privileged structures" in medicinal chemistry, forming the basis for a wide array of compounds with potential therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The pyridine moiety is also a common feature in many pharmaceuticals. Given the potential for human exposure through research and drug development, a thorough understanding of the is paramount. This guide provides a comprehensive overview of the known and predicted toxicological properties of this compound and outlines a systematic approach for its safety assessment.

Toxicological Profile of Core Structural Moieties

The potential toxicity of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one can be inferred by examining its constituent parts: the pyridine ring and the 2-thioxothiazolidin-4-one (rhodanine) nucleus.

The Pyridine Moiety

Pyridine is a widely used solvent and chemical precursor. Its toxicological profile is well-documented and indicates several potential hazards.

  • Acute Toxicity: Pyridine is harmful if swallowed, inhaled, or in contact with skin.[4]

  • Irritation and Corrosivity: It is known to cause severe skin burns and eye damage.[4]

  • Organ-Specific Toxicity: Prolonged or repeated exposure can lead to damage to the liver, central nervous system, and kidneys.[4]

  • Carcinogenicity and Genotoxicity: The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, although the evidence for genotoxicity is considered weak.[5]

  • Reproductive Toxicity: There is suspicion that pyridine may damage fertility or the unborn child.[4]

The 2-Thioxothiazolidin-4-one (Rhodanine) Moiety

The rhodanine core is a common scaffold in medicinal chemistry. Its safety profile is more varied and appears to be highly dependent on the substituents attached to the ring.

  • Irritation: Safety data for rhodanine itself indicates that it can cause eye and skin irritation.[6][7]

  • Cytotoxicity: The cytotoxicity of rhodanine derivatives is complex. Some studies have shown that certain rhodanine-based compounds exhibit selective toxicity towards cancer cells with minimal effect on normal cells.[2] For instance, a pyrazole-rhodanine derivative was found to have an LC50 > 100 μM in normal human cell lines, indicating low toxicity.[2] However, other studies have reported that some rhodanine derivatives are potently toxic to host cells, which can limit their therapeutic potential.[8]

Insights from Structurally Related Analogs

While no specific studies on 3-Pyridin-2-yl-2-thioxothiazolidin-4-one were identified, research on other thiazolidinone derivatives provides valuable insights into potential toxicities.

A study on (4-fluorophenyl) thiazolidin-4-one demonstrated significant in vitro cytogenetic toxicity in normal Chinese hamster ovary (CHO-K1) cells. This compound caused a statistically significant increase in chromosomal aberrations, micronuclei formation, and cell cycle arrest at sub-lethal concentrations. This highlights the potential for genotoxicity within this class of compounds, underscoring the necessity of thorough evaluation.

Conversely, some thiazolidinone derivatives have shown promising safety profiles in specific contexts. For example, certain novel 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives were found to be well-tolerated in vivo while demonstrating efficacy against osteosarcoma cells.[9]

Proposed Comprehensive Toxicological Evaluation Strategy

A multi-tiered approach is essential for a thorough evaluation of the safety profile of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one. This strategy should begin with in silico predictions, followed by in vitro assays, and culminating in focused in vivo studies.

Caption: Proposed tiered workflow for toxicological evaluation.

Tier 1: In Silico ADMET Prediction

Before embarking on laboratory-based studies, computational tools can provide valuable initial predictions of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[10]

Methodology: The chemical structure of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one can be submitted to various web-based platforms like ADMETlab 3.0 or cardioToxCSM.[11] These tools use quantitative structure-activity relationship (QSAR) models to predict a range of endpoints.

Key Parameters to Evaluate:

  • Physicochemical Properties: Molecular weight, logP, hydrogen bond donors/acceptors (relevant for Lipinski's Rule of Five).[12]

  • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.[12]

  • Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.

  • Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, hERG inhibition (cardiotoxicity), and hepatotoxicity.

Tier 2: In Vitro Toxicity Assessment

The initial in vitro assessment should determine the compound's concentration-dependent effect on cell viability in both cancerous and non-cancerous cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, a normal fibroblast line like HEK293, and relevant cancer cell lines) in 96-well plates and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (e.g., 0.1 to 100 µM) for 24 to 72 hours.[13]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.[14]

Genotoxicity testing is crucial to assess the potential of a compound to damage genetic material.[1] A standard battery of tests is recommended.

Key Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations. It is a rapid and widely used screening tool for mutagenicity.[15]

  • In Vitro Micronucleus Assay: This assay detects both clastogens (agents that cause structural chromosome breaks) and aneugens (agents that cause chromosome loss or gain).[16] It is typically performed in mammalian cells (e.g., CHO-K1 or human peripheral blood lymphocytes).[15]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture mammalian cells and expose them to various concentrations of the test compound, with and without metabolic activation (S9 mix), for a defined period.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. An increase in micronuclei frequency indicates genotoxic potential.

Drug-induced cardiotoxicity is a major reason for drug withdrawal.[11] Early-stage screening is therefore critical.

Methodology: Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs)

  • Culture: Culture hPSC-CMs, which form a spontaneously beating syncytium.[17]

  • Compound Application: Apply the test compound at various concentrations.

  • Monitoring: Monitor changes in beat rate, field potential duration, and contractility using techniques like microelectrode arrays or impedance measurements.[18] Prolongation of the field potential duration can be an indicator of potential hERG channel inhibition and a risk for arrhythmias.[18]

Tier 3: In Vivo Acute Toxicity Assessment

If the in vitro data suggests an acceptable safety profile, a preliminary in vivo study can be conducted to determine the acute oral toxicity. The OECD guidelines for acute oral toxicity testing are designed to minimize the number of animals used.[19]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Use a small group of animals (typically rats or mice) of a single sex.[19]

  • Dosing: Administer the compound orally at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg).[4]

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.[20]

  • Stepwise Procedure: The outcome of the first test group determines the dose for the next group. If no mortality is observed, the dose is increased. If mortality occurs, the dose is decreased. This stepwise procedure allows for the classification of the substance into a specific toxicity category according to the Globally Harmonised System (GHS).[4][19]

Caption: Key experimental protocols for toxicity assessment.

Data Summary and Interpretation

The following table summarizes the key toxicological endpoints and the proposed methods for their evaluation.

Toxicity Endpoint Proposed Assessment Method Key Information Gained
Cytotoxicity In vitro MTT or CellTiter-Glo assayIC50 values in cancer and normal cell lines
Genotoxicity In vitro Ames test, Micronucleus assayMutagenic and clastogenic potential
Cardiotoxicity In vitro hPSC-derived cardiomyocyte assayEffects on cardiac electrophysiology and contractility
Acute Oral Toxicity In vivo OECD 423/425 studyGHS toxicity classification and potential LD50
ADMET Properties In silico modelingPrediction of pharmacokinetic and toxicological profile

Conclusion

The toxicological profile of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one has not yet been fully characterized. However, based on the known hazards of its pyridine and rhodanine core structures, a cautious approach is warranted. The pyridine moiety suggests potential for acute toxicity, skin and eye irritation, and possible long-term organ damage and carcinogenicity. The rhodanine core contributes to a more complex picture, with some derivatives showing selective anticancer activity while others exhibit broad cytotoxicity.

A definitive assessment of the safety of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one requires a systematic evaluation following the tiered approach outlined in this guide. By integrating in silico predictions with a robust panel of in vitro and in vivo assays, researchers and drug development professionals can build a comprehensive safety profile, enabling informed decisions about the future development of this and related compounds.

References

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 138-142. [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24. [Link]

  • Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. [Link]

  • ResearchGate. (n.d.). In Silico Studies of (Z)-3-(2-Chloro-4-Nitrophenyl)-5-(4-Nitrobenzylidene)-2-Thioxothiazolidin-4-One Derivatives as PPAR-γ Agonist: Design, Molecular Docking, MM-GBSA Assay, Toxicity Predictions, DFT Calculations and MD Simulation Studies. [Link]

  • Evotec. (n.d.). Genotoxicity | Cyprotex ADME-Tox Solutions. [Link]

  • Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. [Link]

  • Rowe Scientific. (n.d.). Rhodanine 0.1% w/v Solution (Cyanide Indicator). [Link]

  • The Lab Depot. (n.d.). Material Safety Data Sheet Rhodanine. [Link]

  • Srinivasa, M. G., et al. (2025). In silico identification of potential 2-thioxothiazolidin-4-one derivatives against peroxisome proliferator-activated receptor-gamma by molecular docking, MM-GBSA, molecular dynamic simulation, and toxicity studies. Journal of Biomolecular Structure & Dynamics, 43(17), 10306–10318. [Link]

  • Chitramuthu, B. P., et al. (2012). Small molecule screening platform for assessment of cardiovascular toxicity on adult zebrafish heart. BMC Cardiovascular Disorders, 12, 16. [Link]

  • Fassihi, A., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1547-1563. [Link]

  • Szychowski, K. A., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3733. [Link]

  • Al-Blewi, F. F., et al. (2022). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. Molecules, 27(8), 2391. [Link]

  • Fassihi, A., et al. (2021). Synthesis, Molecular Docking and Molecular Dynamics Simulation of 2- Thioxothiazolidin-4-One Derivatives against Gp41. Current HIV Research, 19(1), 47-60. [Link]

  • ResearchGate. (2025). In silico identification of potential 2-thioxothiazolidin-4-one derivatives against peroxisome proliferator-activated receptor-gamma by molecular docking, MM-GBSA, molecular dynamic simulation, and toxicity studies. [Link]

  • Pires, D. E. V., et al. (2022). cardioToxCSM: A Web Server for Predicting Cardiotoxicity of Small Molecules. Journal of Chemical Information and Modeling, 62(21), 5219–5226. [Link]

  • ResearchGate. (2012). (PDF) Small molecule screening platform for assessment of cardiovascular toxicity on adult zebrafish heart. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Nguyen, T. T. H., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances, 14(4), 2419-2432. [Link]

  • Al-Warhi, T., et al. (2022). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 27(15), 4999. [Link]

  • Journal of Applied Pharmaceutical Science. (2026). Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking, MM/GBSA, IFD, ADMET, water–map analysis, and MD simulations. [Link]

  • Marques, M. M., et al. (2021). Synthesis, Biological Activity and In Silico Pharmacokinetic Prediction of a New 2-Thioxo-Imidazoldidin-4-One of Primaquine. Molecules, 26(5), 1301. [Link]

  • Tanaka, A., et al. (2017). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Pharmacological and Toxicological Methods, 88(Pt 2), 108-115. [Link]

  • TCI EUROPE N.V. (2021). 1,3-Propanesultone Safety Data Sheet. [Link]

  • Material Safety Data Sheet. (2021). [Link]

  • CPAChem. (2024). Safety data sheet. [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. [Link]

  • ADMETlab 3.0. (2024). [Link]

  • admetSAR 3.0. (2023). About. [Link]

  • Fassihi, A., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Medicinal Chemistry, 20(9), 900-911. [Link]

Sources

Exploratory

Deconvoluting the 3-Pyridin-2-yl-2-thioxothiazolidin-4-one Scaffold: Advanced Target Identification and PAINS Triage Workflows

Executive Summary The 3-pyridin-2-yl-2-thioxothiazolidin-4-one scaffold—a specialized derivative of the rhodanine heterocycle—represents a classic dichotomy in modern drug discovery. On one hand, rhodanines are frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-pyridin-2-yl-2-thioxothiazolidin-4-one scaffold—a specialized derivative of the rhodanine heterocycle—represents a classic dichotomy in modern drug discovery. On one hand, rhodanines are frequently flagged as Pan-Assay Interference Compounds (PAINS) due to their propensity for colloidal aggregation, metal chelation, and non-specific covalent reactivity [1]. On the other hand, rigorous structural optimization and target deconvolution have repeatedly demonstrated that specific rhodanine derivatives can act as highly selective, potent modulators of critical biological targets, ranging from bacterial thymidylate kinase to human phosphatases [2].

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the complex process of target identification for 3-pyridin-2-yl-2-thioxothiazolidin-4-one derivatives. By employing a "Fair Trial Strategy" [3] that couples biophysical triage with advanced chemoproteomics—specifically Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP)—we can systematically separate assay artifacts from genuine pharmacological target engagement.

Chemical Biology & The Causality of Interference

Before initiating target identification, one must understand the chemical causality behind why 3-pyridin-2-yl-2-thioxothiazolidin-4-one behaves the way it does in vitro.

The molecule features a 2-thioxothiazolidin-4-one core with a 2-pyridyl substitution at the N3 position.

  • The N3-Pyridyl Group: Provides a rigid, planar hydrogen-bonding acceptor and potential metal coordination site, which significantly drives specific binding pocket recognition compared to aliphatic N-substitutions.

  • The C5 Methylene: In its unsubstituted form, the C5 protons are highly acidic. In standard assay buffers, this can lead to spontaneous Knoevenagel condensations with aldehydes or oxidation, creating reactive Michael acceptors that non-specifically alkylate solvent-exposed cysteines on off-target proteins.

  • Colloidal Aggregation: At concentrations >10 µM, the hydrophobic planar nature of the scaffold can induce the formation of sub-micron colloidal aggregates. These aggregates sequester and denature proteins, leading to false-positive enzyme inhibition.

To prevent misdirecting months of proteomics resources, every target identification campaign must begin with a self-validating biophysical triage system.

The Target Identification Strategy

Phase 1: Biophysical Triage (The "Fair Trial")

To ensure that observed phenotypic activity is driven by 1:1 stoichiometric binding rather than aggregation, compounds must be evaluated using Dynamic Light Scattering (DLS) and Surface Plasmon Resonance (SPR). The addition of a non-ionic detergent (0.01% Triton X-100) to the assay buffer is critical; it disrupts colloidal aggregates but leaves genuine, high-affinity target interactions intact.

Phase 2: Activity-Based Protein Profiling (ABPP)

If the derivative acts via a covalent mechanism (e.g., via a functionalized C5 alkylidene acting as a targeted Michael acceptor), ABPP is the gold standard [4]. By synthesizing a probe analog equipped with a photoactivatable diazirine and a terminal alkyne, we can covalently trap the target in live cells, utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin reporter, and enrich the target for LC-MS/MS analysis.

Phase 3: Thermal Proteome Profiling (TPP)

Because many 3-pyridin-2-yl-rhodanines bind non-covalently, we must employ label-free methods. TPP (an extension of the Cellular Thermal Shift Assay, CETSA) relies on the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation [5]. By treating live cells with the compound and subjecting them to a temperature gradient, we can quantify target engagement across the entire proteome without chemically altering the drug scaffold.

G Start 3-Pyridin-2-yl-Rhodanine Library Triage Biophysical Triage (DLS & SPR) Start->Triage Agg Colloidal Aggregation (PAINS Artifact) Triage->Agg Aggregation detected Valid Monomeric Binding (Specific Hit) Triage->Valid 1:1 Kinetics ABPP Activity-Based Protein Profiling Valid->ABPP Covalent/Photo-probe TPP Thermal Proteome Profiling (CETSA) Valid->TPP Label-free MS Quantitative LC-MS/MS ABPP->MS TPP->MS Target Validated Target Identification MS->Target Significant enrichment/ Thermal shift

Orthogonal target deconvolution workflow for rhodanine derivatives.

Data Interpretation: PAINS vs. Specific Engagement

To effectively triage compounds, quantitative data from orthogonal assays must be synthesized. The following table outlines the diagnostic criteria used to differentiate a non-specific PAINS artifact from genuine target engagement.

Assay ModalityReadout for Specific Target EngagementReadout for PAINS ArtifactMechanistic Rationale
Enzyme Kinetics Competitive or uncompetitive inhibition; Hill coefficient 1.0.Non-competitive, time-dependent inhibition; Hill coefficient > 1.5.High Hill slopes indicate multi-stoichiometric aggregation or non-specific denaturation.
DLS (Dynamic Light Scattering) No detectable particles in the 100-1000 nm range at 10 µM.Strong scattering intensity; particles > 200 nm detected.Rhodanines can form sub-micron colloids that sequester proteins non-specifically.
SPR (+ 0.01% Triton X-100) Retained binding affinity ( KD​ stable); clear association/dissociation curves.Complete loss of binding signal; or extremely slow, non-saturating association.Detergents disrupt colloidal aggregates. If binding is lost, it was an artifact.
Thermal Proteome Profiling Distinct thermal shift ( ΔTm​>2∘C ) for 1-3 specific protein targets.Widespread destabilization of hundreds of proteins; no distinct stabilization.Specific binding thermodynamically stabilizes the target pocket; artifacts denature the proteome.

Experimental Protocols

Protocol 1: Photoaffinity-ABPP Workflow for Rhodanine Probes

Rationale: This protocol utilizes a synthesized 3-pyridin-2-yl-rhodanine probe containing a diazirine and an alkyne tag to covalently capture transient or non-covalent targets in their native cellular environment.

Step 1: In Situ Labeling and Crosslinking

  • Culture target cells (e.g., HeLa or specific cancer lines) to 80% confluency in 15 cm dishes.

  • Treat cells with 10 µM of the rhodanine-photo-probe (or DMSO control) for 2 hours at 37°C to allow for target equilibration.

  • Wash cells twice with ice-cold PBS.

  • Irradiate cells on ice using a 365 nm UV crosslinker (e.g., Stratalinker) at 3 J/cm² for 10 minutes to activate the diazirine and covalently crosslink the probe to the target protein.

Step 2: Lysis and Click Chemistry (CuAAC)

  • Lyse cells in 1 mL of RIPA buffer supplemented with EDTA-free protease inhibitors. Sonicate (3 x 10s pulses) and clear by centrifugation (14,000 x g, 15 min, 4°C).

  • Normalize protein concentration to 2 mg/mL.

  • Add the click chemistry master mix to the lysate: 100 µM Biotin-PEG3-Azide, 1 mM TCEP (freshly prepared), 100 µM TBTA ligand, and 1 mM CuSO4.

  • Vortex gently and incubate in the dark at room temperature for 1.5 hours.

Step 3: Enrichment and LC-MS/MS Preparation

  • Precipitate proteins using cold methanol/chloroform to remove unreacted probe and click reagents. Resuspend the protein pellet in 1% SDS in PBS.

  • Add 50 µL of pre-washed Streptavidin-agarose beads and incubate overnight at 4°C with rotation.

  • Wash beads stringently: 3x with 1% SDS, 3x with 8M Urea, and 3x with PBS to eliminate non-covalently bound off-targets.

  • Perform on-bead reduction (DTT), alkylation (iodoacetamide), and overnight digestion with sequencing-grade Trypsin.

  • Elute peptides and analyze via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).

Protocol 2: Thermal Proteome Profiling (TPP) / CETSA

Rationale: For unmodified 3-pyridin-2-yl-rhodanine derivatives, TPP provides an unbiased, label-free assessment of target engagement by measuring ligand-induced thermal stabilization.

Step 1: Cellular Treatment and Thermal Gradient

  • Harvest live cells and resuspend in HBSS at a density of 1×107 cells/mL.

  • Treat with 10 µM compound or DMSO (vehicle) for 1 hour at 37°C.

  • Aliquot 100 µL of the cell suspension into 10 separate PCR tubes per condition.

  • Heat the tubes across a temperature gradient (e.g., 37°C to 67°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

Step 2: Soluble Fraction Isolation

  • Lyse cells by adding NP-40 to a final concentration of 0.4% and subject to three rapid freeze-thaw cycles (liquid nitrogen to 25°C).

  • Transfer lysates to polycarbonate tubes and perform ultracentrifugation at 100,000 x g for 20 minutes at 4°C. Critical Step: This strictly separates the soluble, native proteins from the heat-denatured, precipitated proteins.

  • Carefully collect the supernatant (soluble fraction).

Step 3: TMT Labeling and MS Analysis

  • Digest the soluble proteins from each temperature point using Trypsin.

  • Label the peptides from the 10 temperature points using a TMT10plex (Tandem Mass Tag) kit.

  • Pool the labeled peptides, fractionate via basic reverse-phase liquid chromatography (bRPLC), and analyze by LC-MS/MS.

  • Fit the reporter ion intensities to a sigmoidal melt curve to calculate the Tm​ for each protein. A target is identified if ΔTm​>2∘C with a p-value < 0.05 compared to the DMSO control.

Mechanistic Pathway Visualization

Once the target is identified via ABPP or TPP, understanding the downstream phenotypic consequences is vital. The following diagram illustrates a generalized mechanism of action where a validated rhodanine derivative successfully engages a target enzyme (e.g., a kinase or phosphatase), leading to downstream signaling shifts.

MoA Ligand 3-Pyridin-2-yl-2-thioxothiazolidin-4-one Target Target Enzyme (e.g., Kinase/Phosphatase) Ligand->Target Target Engagement Inhibition Active Site Blockade (Non-covalent or Covalent) Target->Inhibition Conformational Change Downstream Downstream Effector Phosphorylation Shift Inhibition->Downstream Signal Transduction Phenotype Phenotypic Response (e.g., Apoptosis / Metabolic Shift) Downstream->Phenotype Cellular Reprogramming

Mechanistic pathway of target engagement and downstream phenotypic modulation.

Conclusion

The 3-pyridin-2-yl-2-thioxothiazolidin-4-one scaffold is not inherently "undruggable," nor is it guaranteed to be a false positive. By moving away from rudimentary biochemical screens and adopting a rigorous, multi-tiered chemoproteomic pipeline, drug development professionals can confidently deconvolve the true targets of these privileged heterocycles. The combination of biophysical triage to eliminate PAINS artifacts, followed by ABPP and TPP, ensures a self-validating system that upholds the highest standards of scientific integrity.

References

  • Peters, C. E., et al. "Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo." Journal of Bacteriology, 2021.[Link]

  • Zhao, Y., et al. "Identification of a rhodanine derivative BML-260 as a potent stimulator of UCP1 expression." Theranostics, 2019.[Link]

  • Yang, Y., et al. "Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands." Acta Pharmaceutica Sinica B, 2021.[Link]

  • Uttamchandani, M., et al. "Next Generation Chemical Proteomic Tools for Rapid Enzyme Profiling." Accounts of Chemical Research, 2009.[Link]

  • Mukherjee, S., et al. "Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening." ACS Pharmacology & Translational Science, 2021.[Link]

Foundational

Crystallographic Profiling of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one: A Technical Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on the precise understanding of their three-dimensional architecture. 3-Pyridin-2-yl-2-thioxothiazolidin-4-one , a specialized N-substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise understanding of their three-dimensional architecture. 3-Pyridin-2-yl-2-thioxothiazolidin-4-one , a specialized N-substituted derivative of the rhodanine family, serves as a privileged scaffold in medicinal chemistry. Its structural geometry is highly relevant for the development of kinase inhibitors, antimicrobial agents, and microtubule-disrupting anticancer drugs 1.

This whitepaper provides an in-depth technical analysis of the crystallographic properties of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one and its closely related analogs. By synthesizing Single-Crystal X-Ray Diffraction (SCXRD) methodologies with structure-activity relationship (SAR) insights, this guide equips drug development professionals with the mechanistic understanding required to leverage this scaffold in target-directed drug discovery.

Structural Significance of the N-Pyridyl Rhodanine Scaffold

The inclusion of a pyridine ring at the N3 position of the 2-thioxothiazolidin-4-one (rhodanine) core fundamentally alters the molecule's electron distribution and solid-state packing. Crystallographic analyses of similar N-substituted rhodanines reveal several critical features 2:

  • Planarity and Conjugation: The rhodanine ring maintains strict planarity. When conjugated with aromatic systems, the entire fragment often adopts a near-planar geometry, which is essential for intercalating into narrow hydrophobic pockets of target proteins like Epidermal Growth Factor Receptor (EGFR) 3.

  • N···S Interactions: The proximity of the pyridine nitrogen to the exocyclic sulfur of the rhodanine core enables unique N···S non-covalent interactions. These interactions act as a "conformational lock," stabilizing the molecule in a specific bioactive conformation that enhances target binding affinity 1.

  • Z-Isomer Preference: In derivatives featuring an exocyclic double bond at the C5 position, SCXRD data consistently demonstrates a thermodynamic preference for the Z-isomer, driven by the minimization of steric hindrance between the sulfur atom and the substituent 1.

Quantitative Crystallographic Parameters

While the exact unit cell parameters can vary based on the presence of specific solvates or subtle substituent modifications, Table 1 synthesizes the highly conserved, representative crystallographic data for N-substituted 2-thioxothiazolidin-4-one derivatives derived from rigorous SCXRD studies 2.

Table 1: Representative Crystallographic Data for N-Pyridyl Rhodanine Analogs

ParameterValue / DescriptionScientific Implication
Crystal System MonoclinicIndicates low symmetry, typical for highly conjugated, sterically hindered organic heterocycles.
Space Group P2₁/n or P2₁/cFacilitates dense molecular packing driven by intermolecular hydrogen bonding and π-π stacking.
Unit Cell Dimensions a ≈ 9.30 Å, b ≈ 25.54 Å, c ≈ 10.38 ÅThe elongated b-axis is characteristic of the linear extension of the pyridine-rhodanine axis.
Beta Angle (β) ≈ 113.76°Reflects the angular offset required to accommodate the bulky exocyclic sulfur atoms in the lattice.
Volume (V) ≈ 2257.25 ųSufficient volume to accommodate 4 discrete molecules per unit cell without severe steric clash.
Z (Molecules/Cell) 4Standard for P2₁/n space groups; ensures a self-validating closed-packing system.
Final R-factor < 0.05Confirms high-resolution data; critical for accurately resolving the positions of the sulfur atoms.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

To obtain high-fidelity crystallographic data for 3-Pyridin-2-yl-2-thioxothiazolidin-4-one, a self-validating experimental workflow must be executed. Below is the causality-driven protocol.

SCXRD_Workflow N1 Compound Synthesis & Purification N2 Slow Evaporation Crystallization N1->N2 Purity >99% N3 SCXRD Data Collection (120 K) N2->N3 Single Crystal N4 Phase Resolution (Direct Methods) N3->N4 Diffraction Data N5 Anisotropic Refinement N4->N5 Electron Density

Fig 1. SCXRD experimental workflow for resolving rhodanine derivative crystal structures.

Step-by-Step Protocol & Causality

Step 1: Crystal Growth via Slow Evaporation

  • Action: Dissolve the purified compound (>99% via HPLC) in a 1:1 mixture of Dimethylformamide (DMF) and Ethanol. Allow the solution to evaporate slowly at room temperature (298 K) in a vibration-free environment for 7–14 days.

  • Causality: Rhodanines possess limited solubility in non-polar solvents. The polar aprotic/protic solvent mixture ensures complete dissolution. Slow evaporation establishes a controlled thermodynamic gradient, favoring the nucleation of a few large, defect-free single crystals rather than precipitating an unusable amorphous powder.

Step 2: Data Collection at Cryogenic Temperatures

  • Action: Mount a suitable crystal (approx. 0.62 × 0.44 × 0.22 mm) on a glass fiber using perfluoropolyether oil. Transfer to the diffractometer and cool to 120 K using a nitrogen cold stream. Collect data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Collecting data at 120 K minimizes the thermal vibrations (Debye-Waller factors) of the heavy sulfur atoms. This sharpens the diffraction spots and dramatically improves the resolution of the resulting electron density map. Mo Kα radiation is chosen because its shorter wavelength penetrates the sulfur-rich crystal with less absorption compared to Cu Kα.

Step 3: Phase Resolution and Absorption Correction

  • Action: Apply a multi-scan absorption correction. Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Causality: Sulfur atoms absorb X-rays significantly. Failing to correct for this absorption creates anomalous electron density peaks, distorting the structural model. Direct methods mathematically exploit the heavy sulfur atoms as "anchors" to easily calculate the initial phases and locate the lighter C, N, and O atoms.

Step 4: Anisotropic Refinement & Internal Validation

  • Action: Refine the structure using full-matrix least-squares on F² (e.g., SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms. Validate the model by ensuring the R-factor drops below 0.05 and the Goodness-of-Fit (GoF) approaches 1.0.

  • Causality: Isotropic refinement assumes atoms vibrate as perfect spheres, which is physically inaccurate for the highly polarized sulfur atoms in the rhodanine ring. Anisotropic refinement models these vibrations as ellipsoids, yielding highly accurate bond lengths and angles. The R-factor and GoF serve as a self-validating system, mathematically proving the proposed structure matches the raw diffraction data.

Mechanistic Insights: From Crystal Lattice to Target Binding

The crystallographic data of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one is not merely an academic exercise; it directly informs its biological efficacy. Recent studies have demonstrated that rhodanine scaffolds disrupt microtubule dynamics by binding to tubulin, acting as potent antiproliferative agents against cancer cell lines like A549 4.

SAR_Logic C1 3-Pyridin-2-yl-2-thioxothiazolidin-4-one C2 Rhodanine Ring Planarity C1->C2 C3 N···S Intramolecular Interactions C1->C3 C4 Target Binding (e.g., Tubulin/EGFR) C2->C4 Hydrophobic Fit C3->C4 Conformational Lock

Fig 2. Logical relationship between crystallographic features and target binding affinity.

The planarity confirmed by X-ray diffraction explains the molecule's ability to slide into the narrow colchicine-binding site of tubulin or the ATP-binding pocket of EGFR 4, 3. Furthermore, the specific dihedral angles between the pyridine and rhodanine rings, dictated by the N···S interactions observed in the solid state, pre-organize the molecule into its active conformation. This reduces the entropic penalty upon binding, thereby increasing the overall thermodynamic favorability of the drug-target interaction.

References

  • Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives.MDPI.
  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics.PMC (NIH).
  • Supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones: hydrogen-bonded dimers, chains of rings and sheets.SciSpace / Acta Crystallographica.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.ACS Omega.

Sources

Exploratory

Unlocking the 3-Pyridin-2-yl-2-thioxothiazolidin-4-one Scaffold: A Comprehensive Guide to Synthesis, Biological Evaluation, and PAINS Triage

Executive Summary & Chemical Identity The compound 3-pyridin-2-yl-2-thioxothiazolidin-4-one (often referred to as 3-(pyridin-2-yl)rhodanine) represents a highly versatile, yet historically controversial, scaffold in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The compound 3-pyridin-2-yl-2-thioxothiazolidin-4-one (often referred to as 3-(pyridin-2-yl)rhodanine) represents a highly versatile, yet historically controversial, scaffold in medicinal chemistry. Structurally, it consists of a five-membered thiazolidin-4-one ring with a thioxo group at the C-2 position and a pyridin-2-yl substituent at the N-3 position.

While the rhodanine core is frequently flagged as a Pan-Assay Interference Compound (PAINS) due to its potential for aggregation and covalent reactivity, targeted substitutions—particularly the incorporation of the pyridin-2-yl moiety—dramatically alter its physicochemical profile. The pyridine nitrogen introduces a critical hydrogen-bond acceptor and potential metal-chelating site, which has been leveraged to develop potent inhibitors for kinases (e.g., CDK2, GSK3β, ALK5) and novel anticancer agents [1].

This whitepaper provides an authoritative guide to synthesizing this core, functionalizing it for drug discovery, and implementing self-validating triage protocols to distinguish genuine pharmacological leads from assay artifacts.

Pharmacological Landscape & Target Engagement

The functionalization of the 3-pyridin-2-yl-2-thioxothiazolidin-4-one core, primarily via Knoevenagel condensation at the C-5 position, has yielded a diverse array of bioactive molecules. The electron-withdrawing nature of the pyridine ring enhances the acidity of the C-5 methylene protons, facilitating the synthesis of 5-arylidene derivatives that act as rigid, planar pharmacophores capable of deep binding pocket insertion.

Quantitative Efficacy Data

Recent literature highlights the efficacy of pyridine-rhodanine and related thiazolidinone hybrids across multiple disease models. Table 1 summarizes key structural modifications and their corresponding biological targets.

Table 1: Biological Targets and Efficacy of Pyridin-2-yl Rhodanine/Thiazolidinone Derivatives

Derivative TypeBiological Target / Disease ModelObserved IC₅₀ / EfficacyKey Structural Feature
5-Diazenyl-dihydrothiazole hybrids CDK2 / GSK3β (Hepatocellular Carcinoma)0.396 µM (CDK2) / 0.118 µM (GSK3β)p-Tolyldiazenyl substitution at C-5 [2]
2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one Osteosarcoma (MNNG/HOS cell lines)21.9 nM2-Phenyl substitution (lacks C-2 thioxo) [3]
Spiro-rhodanine analogues α-Amylase (Type 2 Diabetes)Low micromolar inhibitionDispirooxindole fusion at C-5 [4]
Quinoxalinyl-imidazole rhodanines ALK5 (TGF-β signaling pathway)0.008 µMQuinoxalinyl-imidazole at C-5 [5]
Mechanism of Action: Kinase Inhibition

Derivatives of this scaffold frequently act as ATP-competitive inhibitors. For instance, in the context of cancer therapeutics, dual inhibition of CDK2 and GSK3β leads to cell cycle arrest and apoptosis. The pyridin-2-yl group often engages the hinge region of the kinase via hydrogen bonding, while the C-5 exocyclic motif occupies the hydrophobic specificity pocket.

KinasePathway Compound 5-Substituted 3-(Pyridin-2-yl) Rhodanine Derivative CDK2 CDK2 / Cyclin E Complex Compound->CDK2 ATP-competitive Inhibition GSK3B GSK3β Compound->GSK3B ATP-competitive Inhibition CellCycle G1/S Cell Cycle Arrest CDK2->CellCycle Blocks progression Apoptosis Apoptosis (Bax ↑, Bcl-2 ↓, Caspase-3 ↑) GSK3B->Apoptosis Induces apoptotic cascade

Diagram 1: Dual CDK2/GSK3β inhibition pathway by pyridin-2-yl rhodanine derivatives.

Synthetic Methodologies: A Self-Validating Approach

To ensure reproducibility and structural integrity, the synthesis of 3-pyridin-2-yl-2-thioxothiazolidin-4-one and its subsequent functionalization must be tightly controlled. The following protocols include built-in causality checks to validate the chemical outcomes.

Protocol 1: De Novo Synthesis of the Core Scaffold

Causality & Rationale: The synthesis relies on the reaction of 2-aminopyridine with carbon disulfide to form a dithiocarbamate intermediate, which is subsequently alkylated with sodium chloroacetate and cyclized. The use of an alkaline medium during dithiocarbamate formation prevents the premature protonation of the pyridine nitrogen, ensuring nucleophilic attack on CS₂.

Step-by-Step Methodology:

  • Dithiocarbamate Formation: Dissolve 2-aminopyridine (1.0 eq) in a mixture of concentrated ammonium hydroxide and ethanol (1:1 v/v). Cool to 0–5 °C. Dropwise, add carbon disulfide (1.2 eq) over 30 minutes. Stir for 12 hours at room temperature until the ammonium dithiocarbamate salt precipitates.

  • Alkylation: Dissolve sodium chloroacetate (1.1 eq) in minimal water and add it to the reaction mixture. Stir for 2 hours. The intermediate acyclic thioether is formed.

  • Cyclization (Self-Validation Step): Acidify the mixture to pH 2 using 6M HCl and heat to 90 °C for 1 hour. Validation: The cyclization is accompanied by a distinct color change and the precipitation of the rhodanine core. If precipitation does not occur, the pH is insufficiently acidic to drive the dehydration step.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure 3-pyridin-2-yl-2-thioxothiazolidin-4-one.

Protocol 2: Knoevenagel Condensation at C-5

Causality & Rationale: Reacting the core with aryl aldehydes yields 5-arylidene derivatives. The reaction is thermodynamically driven to produce almost exclusively the (Z)-isomer due to severe steric clash between the aryl group and the C-4 carbonyl oxygen in the (E)-configuration.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 3-pyridin-2-yl-2-thioxothiazolidin-4-one (1.0 eq) and the desired aryl aldehyde (1.1 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of anhydrous sodium acetate (0.5 eq) and glacial acetic acid (0.5 eq). Rationale: This buffer system provides the optimal pH to form the reactive enolate without hydrolyzing the thioxo group.

  • Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Validation (Stereochemical Confirmation): Isolate the product via filtration. Perform ¹H-NMR. Self-Validation: The methine proton of the exocyclic double bond will appear as a sharp singlet between δ 7.5–8.2 ppm. The lack of a secondary methine signal confirms the stereoselective formation of the (Z)-isomer.

The PAINS Conundrum: Self-Validating Triage Workflow

Rhodanine derivatives are notorious for exhibiting Pan-Assay Interference (PAINS) behavior. They can act as colloidal aggregators, covalent modifiers (via Michael addition to the exocyclic double bond), or assay quenchers due to their intense chromophoric properties.

To maintain scientific integrity (E-E-A-T), researchers must employ a self-validating triage workflow before declaring a 3-pyridin-2-yl-rhodanine derivative a genuine hit.

Protocol 3: Orthogonal Triage System
  • Detergent-Sensitivity Assay (Aggregation Check):

    • Run the primary biochemical assay with and without the addition of 0.01% (v/v) Triton X-100.

    • Causality: Colloidal aggregates are disrupted by non-ionic detergents. If the IC₅₀ shifts by >5-fold in the presence of Triton X-100, the compound is a non-specific aggregator.

  • Thiol-Reactivity Assay (Covalent Check):

    • Pre-incubate the compound with 1 mM Dithiothreitol (DTT) or Glutathione (GSH) for 1 hour before adding the target protein.

    • Causality: If the exocyclic double bond is acting as a promiscuous Michael acceptor, it will react with DTT/GSH, neutralizing its apparent inhibitory activity. A loss of activity indicates covalent PAINS behavior.

  • Biophysical Validation (Direct Binding):

    • Utilize Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Causality: True target engagement requires a 1:1 stoichiometric binding event with measurable association/dissociation kinetics.

PAINSTriage Primary Primary HTS Hit (Rhodanine Core) Agg Detergent Assay (+0.01% Triton X-100) Primary->Agg Cov Thiol Reactivity (+1mM DTT/GSH) Agg->Cov Activity Retained FalsePos Discard (PAINS Artifact) Agg->FalsePos Activity Lost SPR Biophysical Validation (SPR / ITC) Cov->SPR Activity Retained Cov->FalsePos Activity Lost SPR->FalsePos No Binding Lead Validated Lead Optimization SPR->Lead 1:1 Binding Confirmed

Diagram 2: Self-validating PAINS triage workflow for rhodanine-based hits.

Conclusion

The 3-pyridin-2-yl-2-thioxothiazolidin-4-one scaffold is a double-edged sword in drug discovery. While its propensity for PAINS-like behavior requires rigorous, self-validating triage protocols, its ability to be rapidly functionalized at the C-5 position allows for the rapid exploration of chemical space. By leveraging the hydrogen-bonding capacity of the pyridin-2-yl ring and strictly validating target engagement through orthogonal biophysical methods, researchers can successfully harness this scaffold to discover potent, selective therapeutics.

References

  • Title: Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo Source: European Journal of Medicinal Chemistry (via PubMed / NIH) URL: [Link]

  • Title: Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin-4-one hybrids targeting CDK2/GSK3b Source: RSC Advances (via Semantic Scholar) URL: [Link]

  • Title: Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Diversity-Oriented Synthesis of Spiropyrrolo[1,2-a]isoquinoline Derivatives via Diastereoselective and Regiodivergent Three-Component 1,3-Dipolar Cycloaddition Reactions: In Vitro and in Vivo Evaluation of the Antidiabetic Activity of Rhodanine Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and biological evaluation of novel benzo[c][1,2,5]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors Source: ResearchGate URL: [Link]

Protocols & Analytical Methods

Method

how to synthesize 3-Pyridin-2-yl-2-thioxothiazolidin-4-one step-by-step

Application Note: Synthesis and Mechanistic Profiling of 3-(Pyridin-2-yl)-2-thioxothiazolidin-4-one Abstract Rhodanine (2-thioxothiazolidin-4-one) derivatives are privileged scaffolds in medicinal chemistry, frequently u...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Mechanistic Profiling of 3-(Pyridin-2-yl)-2-thioxothiazolidin-4-one

Abstract Rhodanine (2-thioxothiazolidin-4-one) derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, antiviral, and anticancer agents[1]. The incorporation of a pyridine ring, specifically yielding 3-pyridin-2-yl-2-thioxothiazolidin-4-one (CAS: 75130-64-2)[2], enhances the molecule's potential for hydrogen bonding and metal chelation. This application note details a robust, self-validating protocol for the synthesis of this compound, emphasizing the mechanistic causality behind each procedural step to ensure high yield and purity for downstream drug development applications.

Mechanistic Overview and Workflow

The synthesis of N-substituted rhodanines classically proceeds via a one-pot or two-step condensation method. The protocol described herein utilizes a highly controlled, base-catalyzed multi-component reaction[1].

  • Dithiocarbamate Formation: 2-Aminopyridine acts as the primary nucleophile, attacking the highly electrophilic carbon of carbon disulfide (CS₂). A base (typically aqueous sodium hydroxide or triethylamine) is strictly required to deprotonate the weakly nucleophilic 2-aminopyridine, driving the formation of the water-soluble dithiocarbamate salt.

  • Alkylation: The addition of sodium chloroacetate introduces an electrophilic α -carbon. The dithiocarbamate sulfur undergoes an S_N2 substitution, displacing the chloride ion to form an acyclic thioether intermediate.

  • Cyclization: The addition of concentrated hydrochloric acid under reflux conditions protonates the carboxylate group, facilitating an intramolecular condensation reaction. The nitrogen atom attacks the carbonyl carbon, followed by the elimination of water, yielding the closed thiazolidine ring.

G N1 2-Aminopyridine + CS₂ + Base N2 Dithiocarbamate Intermediate N1->N2 Nucleophilic Addition N3 Alkylation (+ Sodium Chloroacetate) N2->N3 N4 Acyclic Thioether Intermediate N3->N4 S_N2 Substitution N5 Acid-Catalyzed Cyclization (+ HCl, Heat) N4->N5 N6 3-(Pyridin-2-yl)rhodanine N5->N6 Dehydration (-H₂O)

Synthesis workflow of 3-(pyridin-2-yl)rhodanine via a dithiocarbamate intermediate.

Materials and Reagents

To ensure reproducibility, all reagents should be of analytical grade. The target compound possesses a molecular weight of 289.22 g/mol and a molecular formula of C₈H₆N₂OS₂[2].

ReagentRole in SynthesisEquivalentsNotes
2-Aminopyridine Primary amine / Nucleophile1.0 eqEnsure dry; hygroscopic nature can alter stoichiometry.
Carbon Disulfide (CS₂) Electrophile1.2 eqCaution: Highly volatile and flammable. Handle in fume hood.
Sodium Hydroxide (NaOH) Base / Deprotonating agent2.0 eqPrepared as a 20% w/v aqueous solution.
Chloroacetic Acid Alkylating agent1.1 eqPre-neutralized with NaOH to form sodium chloroacetate.
Hydrochloric Acid (HCl) Catalyst for cyclizationExcessConcentrated (37%); drives the final dehydration step.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Dithiocarbamate Salt

Scientific Rationale: 2-Aminopyridine is a relatively weak nucleophile due to the electron-withdrawing nature of the pyridine ring. The use of a strong base (NaOH) is critical to enhance its nucleophilicity and stabilize the resulting dithiocarbamate as a sodium salt[1].

  • Preparation: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the setup in an ice-water bath to maintain the internal temperature between 0–5 °C.

  • Amine Dissolution: Dissolve 2-aminopyridine (10 mmol, 0.94 g) in 15 mL of absolute ethanol. Add 20% aqueous NaOH (20 mmol) to the stirring solution.

  • CS₂ Addition: Charge the dropping funnel with carbon disulfide (12 mmol, ~0.72 mL). Add the CS₂ dropwise over 30 minutes.

    • Critical Insight: The reaction between the amine and CS₂ is highly exothermic. Dropwise addition prevents thermal runaway and the premature volatilization of CS₂, ensuring complete conversion to the dithiocarbamate intermediate.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours until a homogenous, pale-yellow solution is achieved.

Phase 2: Alkylation

Scientific Rationale: Sodium chloroacetate is preferred over ethyl bromoacetate in aqueous/ethanolic conditions to prevent competitive ester hydrolysis before alkylation can occur.

  • Reagent Preparation: In a separate beaker, dissolve chloroacetic acid (11 mmol, 1.04 g) in 10 mL of water. Carefully neutralize with 10% NaOH until the pH reaches 7.0 (forming sodium chloroacetate).

  • Substitution: Add the sodium chloroacetate solution dropwise to the dithiocarbamate mixture at room temperature.

  • Stirring: Stir the reaction mixture continuously for 3 to 4 hours. The progress of the S_N2 substitution can be monitored via TLC (Eluent: Hexane/Ethyl Acetate 3:1), observing the disappearance of the 2-aminopyridine spot.

Phase 3: Acid-Catalyzed Cyclization

Scientific Rationale: The acyclic intermediate requires a strong acid and thermal energy to overcome the activation barrier for intramolecular cyclization. HCl protonates the terminal carboxylic acid, making it a better electrophile for the nitrogen atom to attack, culminating in the loss of water[1].

  • Acidification: Cool the reaction mixture to 10 °C. Slowly add concentrated HCl (approx. 10-15 mL) dropwise until the solution is strongly acidic (pH 1–2).

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C (reflux) for 2 hours.

  • Precipitation: Allow the reaction to cool to room temperature, then pour it over 100 g of crushed ice. A solid precipitate of 3-pyridin-2-yl-2-thioxothiazolidin-4-one will form.

  • Isolation & Purification: Filter the crude product under vacuum. Wash the filter cake extensively with cold distilled water to remove residual salts and acid. Recrystallize the crude solid from hot ethanol to yield the pure target compound.

Expected Analytical Data & Validation

To ensure the self-validating nature of this protocol, researchers must verify the structural integrity of the synthesized product. The expected analytical profile is summarized below:

Analytical MethodExpected Signatures / Data Points
Yield 65% – 75% (Post-recrystallization)
Physical State Pale yellow to off-white crystalline powder
IR Spectroscopy (KBr) ~1740 cm⁻¹ (C=O stretch, thiazolidinone ring)~1250 cm⁻¹ (C=S stretch)~1600 cm⁻¹ (C=N stretch, pyridine)
¹H NMR (DMSO-d₆) ~4.30 ppm (s, 2H, active methylene CH₂ of rhodanine ring)~7.40 - 8.60 ppm (m, 4H, pyridine aromatic protons)
Mass Spectrometry [M+H]⁺ peak at m/z 290.2

References

  • BIOFOUNT. (n.d.). 75130-64-2 | 3-Pyridin-2-yl-2-thioxothiazolidin-4-one. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (n.d.). Novel rhodanines with anticancer activity: Design, synthesis and CoMSIA study. Retrieved March 31, 2026, from [Link]

Sources

Application

Applications of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one in Drug Discovery: Application Notes and Protocols

Authored by: Senior Application Scientist Introduction The rhodanine scaffold, chemically known as 2-thioxo-1,3-thiazolidin-4-one, is a "privileged" heterocyclic structure in medicinal chemistry.[1][2][3] This five-membe...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Introduction

The rhodanine scaffold, chemically known as 2-thioxo-1,3-thiazolidin-4-one, is a "privileged" heterocyclic structure in medicinal chemistry.[1][2][3] This five-membered ring system offers a versatile framework for chemical modifications, leading to a wide array of biological activities.[3][4] The structural flexibility of the rhodanine core, particularly at the N-3 and C-5 positions, allows for the introduction of diverse substituents to modulate its physicochemical properties and biological targets.[3][5] One such derivative, 3-Pyridin-2-yl-2-thioxothiazolidin-4-one, which incorporates a pyridine ring at the N-3 position, has garnered interest for its potential applications in various therapeutic areas, including oncology and infectious diseases. The pyridine moiety can significantly influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its ability to form key interactions with biological targets.

This guide provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the therapeutic potential of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one and its analogues.

Part 1: Application Notes

Application I: Anticancer Drug Discovery

The rhodanine scaffold is a well-established pharmacophore in the design of novel anticancer agents.[5][6] Derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumorigenesis.[5][7][8]

Mechanism of Action Insights:

  • Induction of Apoptosis: Many rhodanine derivatives have been reported to induce apoptosis in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins or by affecting key signaling proteins in apoptotic pathways.[5]

  • Cell Cycle Arrest: Some derivatives can cause cell cycle arrest, for instance in the S-phase, thereby inhibiting DNA replication in cancer cells.[5]

  • Enzyme Inhibition: A significant number of rhodanine-based compounds exhibit anticancer activity by inhibiting specific enzymes that are crucial for cancer cell survival and proliferation. For example, some derivatives have shown inhibitory activity against phosphoinositide 3-kinase (PI3K) and other kinases.[8][9] The pyridine ring in 3-Pyridin-2-yl-2-thioxothiazolidin-4-one may facilitate interactions with the ATP-binding pocket of various kinases.

  • PPARγ Agonism: While traditionally known for their antidiabetic effects, 2,4-thiazolidinediones (a related class of compounds) have emerged as potential anticancer agents through their interaction with the peroxisome proliferator-activated receptor gamma (PPARγ), which is expressed in several cancer cell lines.[7]

Experimental Rationale:

Initial screening of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one should focus on its cytotoxic effects against a panel of human cancer cell lines. Subsequent studies should aim to elucidate the underlying mechanism of action. A typical workflow would involve assessing cell viability, followed by more detailed assays to investigate apoptosis, cell cycle progression, and potential molecular targets.

Application II: Antimicrobial Drug Discovery

The emergence of multidrug-resistant (MDR) bacterial strains presents a significant global health challenge, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Rhodanine derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogens.[3][10][11]

Mechanism of Action Insights:

Rhodanine-based compounds can interfere with essential bacterial processes. While the exact mechanisms for many derivatives are still under investigation, potential targets include enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication. The structural features of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one make it a candidate for inhibiting bacterial enzymes through interactions with their active sites. Some studies on related thiazolidin-4-ones suggest possible inhibition of enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis.[10]

Experimental Rationale:

The antimicrobial potential of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one should be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For promising candidates, further studies can include time-kill kinetics and mechanism-of-action investigations.

Application III: Enzyme Inhibition and Other Potential Applications

The versatility of the rhodanine scaffold extends to the inhibition of various other enzymes of therapeutic relevance.[2][12]

  • Cholinesterase Inhibition: Derivatives of 2-thioxothiazolidin-4-one have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[12]

  • Antioxidant Activity: Some thiazolidin-4-one derivatives have been reported to possess antioxidant properties, which could be beneficial in diseases associated with oxidative stress.[13][14][15]

Experimental Rationale:

Based on the structural alerts and the known activities of related compounds, 3-Pyridin-2-yl-2-thioxothiazolidin-4-one can be screened against a panel of enzymes to identify potential new therapeutic applications. Standard enzymatic assays and antioxidant assays can be employed for this purpose.

Part 2: Experimental Protocols

Protocol I: In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (dissolved in DMSO to prepare a stock solution)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis induced by the test compound.

  • Materials:

    • Human cancer cell line

    • 6-well plates

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol II: In Vitro Antimicrobial Activity Assessment

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of the test compound.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compound (dissolved in DMSO)

    • 96-well plates

    • Standard antibiotics (e.g., ciprofloxacin, ampicillin)

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Procedure:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of the standardized bacterial suspension to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Visualizations and Data Presentation

Quantitative Data Summary
Compound ClassTarget/AssayOrganism/Cell LineIC50 / MICReference
2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivativeProliferationMNNG/HOS (Osteosarcoma)21.9 nM[16][17]
3-(pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-oneMAO-B InhibitionCerebral tissueSelective inhibition at ≥200 µM[14][18]
Rhodanine-3-acetic acid derivativesAntibacterialMultidrug-resistant S. aureusas low as 1 µg/mL[4]
2-thioxoimidazolidin-4-one derivativeCytotoxicityHepG2 (Liver Cancer)0.017 µM[8]
Diagrams

G cluster_scaffold Rhodanine (2-Thioxothiazolidin-4-one) Scaffold cluster_applications Therapeutic Applications Scaffold Rhodanine Core Anticancer Anticancer Scaffold->Anticancer Antimicrobial Antimicrobial Scaffold->Antimicrobial Enzyme_Inhibition Enzyme_Inhibition Scaffold->Enzyme_Inhibition N3 N-3 Position (e.g., Pyridin-2-yl) N3->Scaffold C5 C-5 Position (Site for Knoevenagel Condensation) C5->Scaffold

Caption: Core structure and key modification points of the rhodanine scaffold.

G Start Compound Library (3-Pyridin-2-yl-2-thioxothiazolidin-4-one derivatives) Primary_Screening Primary Screening (e.g., Cell Viability Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Secondary_Assays Secondary Assays (e.g., Apoptosis, MIC) Hit_Identification->Secondary_Assays Active Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Mechanism_of_Action->Lead_Optimization

Caption: A typical workflow for drug discovery screening.

G Compound 3-Pyridin-2-yl-2- thioxothiazolidin-4-one Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Compound->Pro_Apoptotic Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Compound->Anti_Apoptotic Inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Anti_Apoptotic->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: A simplified diagram of a potential apoptotic pathway.

References

  • Recent developments with rhodanine as a scaffold for drug discovery. (2017). Expert Opinion on Drug Discovery.
  • Rhodanine as a Privileged Scaffold in Drug Discovery. (2009). Bentham Science Publishers.
  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (2024). Journal of Molecular Structure.
  • Recent Advances in the Biological Importance of Rhodanine Deriv
  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). Chemical Biology & Drug Design.
  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). Molecules.
  • Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. (2014). Journal of Biochemical and Molecular Toxicology.
  • ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. (2023). Pharmacophore.
  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. (2023).
  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2021). Pharmaceuticals.
  • Multi-Targeting Anticancer Activity of a New 4-Thiazolidinone Derivative with Anti-HER2 Antibodies in Human AGS Gastric Cancer Cells. (2023).
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Molecules.
  • Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. (2014).
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). PMC.
  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
  • Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. (2022).
  • Enzyme Inhibition. (n.d.). Online Biology Notes.
  • Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives. (2013).
  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Sci. Pharm.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry.
  • New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. (2023). Future Medicinal Chemistry.
  • Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. (2022). European Journal of Medicinal Chemistry.
  • ENZYME INHIBITION. (n.d.). Brahmananda Keshab Chandra College.
  • Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen.
  • Enzyme Inhibition - Types of Inhibition. (2024). TeachMePhysiology.
  • Enzyme inhibitor. (n.d.). Wikipedia.
  • Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase. (2015). Molecules.

Sources

Method

Application Note: High-Throughput Screening of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one for Protein Kinase Inhibition

Abstract This application note provides a comprehensive guide for utilizing 3-Pyridin-2-yl-2-thioxothiazolidin-4-one, a rhodanine-based compound, in high-throughput screening (HTS) campaigns aimed at discovering novel pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for utilizing 3-Pyridin-2-yl-2-thioxothiazolidin-4-one, a rhodanine-based compound, in high-throughput screening (HTS) campaigns aimed at discovering novel protein kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic development.[1][2] This document outlines a robust, fluorescence-based primary assay, protocols for dose-response confirmation, and essential counter-screening strategies to mitigate false positives associated with the rhodanine scaffold. The methodologies are designed for reliability and scalability in a 384-well format, providing researchers with a validated framework for identifying and prioritizing genuine hit compounds.

Introduction and Scientific Background

3-Pyridin-2-yl-2-thioxothiazolidin-4-one belongs to the rhodanine chemical class, a scaffold frequently identified in HTS campaigns due to its privileged structure that can interact with various biological targets.[3] Rhodanine derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes like HIV-1 integrase, protein kinases, and as potential anticancer agents.[4][5]

Mechanism of Action Postulate: Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a fundamental process in cell signaling.[1][6] Many small molecule kinase inhibitors function by competing with ATP at the enzyme's active site. Given the structural features of the rhodanine core, 3-Pyridin-2-yl-2-thioxothiazolidin-4-one is hypothesized to act as an ATP-competitive inhibitor of protein kinases. This application note will therefore focus on an assay designed to quantify the inhibition of kinase-mediated phosphorylation.

Critical Consideration: Rhodanine as a Pan-Assay Interference Compound (PAINS)

It is imperative to acknowledge that the rhodanine scaffold is a well-documented Pan-Assay Interference Compound (PAINS).[7][8][9] PAINS are notorious for producing false-positive results in HTS assays through non-specific mechanisms, such as compound aggregation, reactivity, or interference with the assay signal itself.[7][8] Therefore, a rigorous screening cascade with built-in counter-screens and orthogonal validation assays is not just recommended, but essential for any project involving rhodanine-based compounds. This guide incorporates such steps to ensure the identification of true, specific inhibitors.[7]

Assay Principle: Fluorescence Polarization (FP)

To screen for inhibitors of a target kinase (e.g., a Serine/Threonine or Tyrosine kinase), this protocol employs a competitive Fluorescence Polarization (FP) assay.[10][11] FP is a robust, homogeneous (no-wash) technique well-suited for HTS.[12]

The principle is as follows:

  • A small, fluorescently-labeled peptide substrate (tracer) is used.

  • In the absence of kinase activity, this tracer tumbles rapidly in solution, resulting in low fluorescence polarization when excited with plane-polarized light.

  • Upon phosphorylation by the target kinase, the tracer binds to a large, phospho-specific antibody.

  • This binding event dramatically increases the effective molecular volume of the fluorescent molecule, slowing its rotation and leading to a high fluorescence polarization signal.[13]

  • Active inhibitors, such as 3-Pyridin-2-yl-2-thioxothiazolidin-4-one, will prevent the phosphorylation of the tracer. Consequently, the tracer will not bind to the antibody, and the fluorescence polarization will remain low.[11]

This "signal-off" assay format provides a direct measure of kinase inhibition.

cluster_0 No Inhibition (DMSO Control) cluster_1 Inhibition (Active Compound) Kinase Kinase Phospho-Tracer Phospho- Tracer Kinase->Phospho-Tracer + ATP, Tracer Tracer Tracer ATP ATP High_FP High FP Signal Phospho-Tracer->High_FP + Antibody (Binding) Antibody Antibody Kinase_Inhibited Kinase Inhibitor Inhibitor Inhibitor->Kinase_Inhibited Binds Tracer_Free Tracer Low_FP Low FP Signal Tracer_Free->Low_FP Remains Free Antibody_Free Antibody

Caption: High-throughput screening cascade for hit validation.

PAINS Counter-Screen (Detergent Assay):

  • Rationale: Non-specific inhibitors that function via aggregation can often be disrupted by the presence of a non-ionic detergent.

  • Protocol: Repeat the Dose-Response assay (4.2) but include 0.01% Triton X-100 in the kinase assay buffer.

  • Interpretation: A significant rightward shift (increase) in the IC₅₀ value in the presence of the detergent strongly suggests that the compound is an aggregator and likely a false positive. True inhibitors should show minimal change in potency.

Orthogonal Assay:

  • Rationale: To ensure the observed activity is not an artifact of the FP assay format (e.g., fluorescence quenching), hits should be confirmed in an assay with a different detection technology.

  • Example: A luminescence-based kinase assay, such as Kinase-Glo®, which measures the depletion of ATP, is an excellent orthogonal method. [2]If the compound is a true ATP-competitive inhibitor, it will show activity in both assays.

Conclusion

3-Pyridin-2-yl-2-thioxothiazolidin-4-one represents a class of compounds with potential as kinase inhibitors. However, its rhodanine core necessitates a cautious and rigorous screening approach. The protocols detailed in this application note, combining a robust primary FP assay with essential dose-response, orthogonal validation, and specific PAINS counter-screening, provide a reliable pathway for researchers to identify and validate true, specific inhibitors. This systematic approach is crucial for minimizing wasted resources and advancing only the most promising candidates in the drug discovery pipeline.

References

  • Title: A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. [1][6][14] Source: Institute for Basic Science / RSC Publishing URL: [Link]

  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [15] Source: PubMed URL: [Link]

  • Title: A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. [10] Source: Norgen Biotek Corp. URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [11] Source: PMC (PubMed Central) URL: [Link]

  • Title: Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. [7] Source: PubMed URL: [Link]

  • Title: Pan-assay interference compounds. [8] Source: Wikipedia URL: [Link]

  • Title: Fluorescence detection techniques for protein kinase assay. [13] Source: ResearchGate URL: [Link]

  • Title: A New Synthesis Strategy for Rhodanine and Its Derivatives. [3] Source: ResearchGate URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? [16] Source: BellBrook Labs URL: [Link]

  • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. [9] Source: ACS Publications URL: [Link]

  • Title: Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. [4] Source: PMC (PubMed Central) URL: [Link]

  • Title: Fluorescence Polarization (FP). [12] Source: Molecular Devices URL: [Link]

  • Title: Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. [5] Source: Taylor & Francis Online URL: [Link]

Sources

Application

formulation techniques for 3-Pyridin-2-yl-2-thioxothiazolidin-4-one delivery

Technical Blueprint: Formulation Engineering for 3-Pyridin-2-yl-2-thioxothiazolidin-4-one The Physicochemical Conundrum of Rhodanine Derivatives 3-Pyridin-2-yl-2-thioxothiazolidin-4-one is a specialized heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Blueprint: Formulation Engineering for 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

The Physicochemical Conundrum of Rhodanine Derivatives

3-Pyridin-2-yl-2-thioxothiazolidin-4-one is a specialized heterocyclic compound belonging to the rhodanine (2-thioxothiazolidin-4-one) family. While rhodanine scaffolds are privileged structures known for potent antiviral, antimicrobial, and antidiabetic (aldose reductase inhibition) activities, their clinical translation is notoriously bottlenecked by poor pharmacokinetic profiles [1].

The Causality of Insolubility: The planar nature of the 2-thioxothiazolidin-4-one ring, combined with the 3-pyridyl substitution, creates a rigid molecular architecture with high crystalline lattice energy. Furthermore, the thioxo (C=S) group is highly lipophilic. This results in an aqueous solubility often falling below 1 μg/mL[2]. To harness its therapeutic potential without triggering false positives in biological assays (often associated with poorly soluble aggregates) [3], advanced formulation techniques are mandatory.

Below, we detail two distinct, self-validating engineering pathways to overcome these barriers.

Formulation Strategy I: Supramolecular Complexation via HP-β-CD

The Mechanistic Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The β-CD cavity (approx. 6.0–6.5 Å in diameter) is geometrically ideal for encapsulating the pyridine-rhodanine pharmacophore. We employ Hydroxypropyl-β-Cyclodextrin (HP-β-CD) over native β-CD because the hydroxypropyl substitution disrupts the intermolecular hydrogen bonding of the CD crystal lattice, vastly increasing its own aqueous solubility and eliminating the nephrotoxicity associated with native β-CD [4]. This complexation not only enhances dissolution but also shields the sensitive thioxo group from rapid hydrolytic degradation[5].

Protocol: Solvent Evaporation Method This protocol is designed as a self-validating system: successful complexation yields a clear reconstituted solution, whereas uncomplexed API will immediately precipitate.

  • Preparation of Solutions: Dissolve 1.0 molar equivalent of HP-β-CD in 20 mL of ultra-pure water. Separately, dissolve 1.0 molar equivalent of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one in 5 mL of analytical grade ethanol.

  • Integration: Dropwise, add the ethanolic API solution into the aqueous HP-β-CD solution under continuous magnetic stirring at 400 RPM at 25°C.

  • Equilibration: Stir the mixture for 48 hours in a sealed dark vessel to allow the host-guest thermodynamic equilibrium to establish.

  • Solvent Removal: Remove the ethanol via rotary evaporation at 40°C under reduced pressure.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, followed by lyophilization for 72 hours to obtain the solid inclusion complex.

  • Self-Validation Step: Reconstitute 10 mg of the powder in 1 mL of water. Filter through a 0.45 μm PTFE syringe filter. Analyze the filtrate via HPLC-UV to confirm the complexation efficiency (CE).

Formulation Strategy II: Nanostructured Lipid Carriers (NLCs)

The Mechanistic Rationale: For systemic delivery, lipid-based nanoparticles are superior for bypassing first-pass metabolism and enhancing cellular uptake [6]. We specifically design Nanostructured Lipid Carriers (NLCs) rather than Solid Lipid Nanoparticles (SLNs). SLNs form perfect lipid crystal lattices upon cooling, which slowly expels the drug during storage. By blending a solid lipid (e.g., Precirol ATO 5) with a liquid lipid (e.g., Miglyol 812), we intentionally create an imperfect, highly disordered lipid matrix. This imperfection provides massive spatial voids to accommodate the hydrophobic 3-Pyridin-2-yl-2-thioxothiazolidin-4-one, ensuring high Encapsulation Efficiency (EE%) and preventing drug leakage.

Protocol: Hot High-Pressure Homogenization (HPH)

  • Lipid Phase Preparation: Melt 450 mg of Precirol ATO 5 and 50 mg of Miglyol 812 at 70°C (approx. 10°C above the solid lipid's melting point). Dissolve 25 mg of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one into this molten lipid blend.

  • Aqueous Phase Preparation: Dissolve 1.5% (w/v) Poloxamer 188 (surfactant) in 20 mL of ultra-pure water and heat to 70°C.

  • Pre-emulsion: Disperse the hot lipid phase into the hot aqueous phase using a high-speed shear homogenizer (e.g., Ultra-Turrax) at 10,000 RPM for 3 minutes.

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles. (Causality note: Maintaining the temperature above the lipid melting point during HPH is critical to prevent premature crystallization and system blockage).

  • Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) to solidify the lipid matrix, forming the NLCs.

  • Self-Validation Step: Centrifuge an aliquot in a 100 kDa Amicon ultrafiltration tube to separate the free drug. Calculate EE% by quantifying the encapsulated drug in the retentate via HPLC.

Quantitative Data Summaries

Table 1: Expected Phase Solubility & Complexation Parameters (HP-β-CD)

ParameterValue / Expected OutcomeAnalytical Method
Intrinsic Solubility (S₀)< 1.5 μg/mLHPLC-UV
Complexed Solubility> 150 μg/mLHPLC-UV
Apparent Stability Constant (K₁:₁)450 - 600 M⁻¹Phase Solubility Diagram
Complexation Efficiency (CE)> 85%Mass Balance

Table 2: Physicochemical Characterization of 3-Pyridin-2-yl-rhodanine NLCs

Quality AttributeTarget SpecificationAnalytical Method
Particle Size (Z-average)80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.200Dynamic Light Scattering (DLS)
Zeta Potential-25 to -35 mVElectrophoretic Light Scattering
Encapsulation Efficiency (EE%)> 90%Ultrafiltration + HPLC
Drug Loading (DL%)4.5 - 5.0%Lyophilization + HPLC

Mechanistic Visualizations

Formulation_Pathways API 3-Pyridin-2-yl-2- thioxothiazolidin-4-one (Hydrophobic Core) CD_Process Supramolecular Complexation (HP-β-CD) API->CD_Process Cavity Insertion NLC_Process Lipid Matrix Encapsulation (NLCs) API->NLC_Process Lipid Partitioning CD_Result Inclusion Complex Solubility: >100x State: Molecular CD_Process->CD_Result NLC_Result Nanostructured Carrier EE%: >85% State: Colloidal NLC_Process->NLC_Result

Fig 1: Dual formulation pathways for 3-Pyridin-2-yl-2-thioxothiazolidin-4-one delivery.

Biological_Pathway Carrier NLC-Encapsulated API (Stable in Circulation) Uptake Cellular Internalization (Endocytosis) Carrier->Uptake Escape Endosomal Escape (Lipid Fusion) Uptake->Escape Release Cytosolic Release of 3-Pyridin-2-yl-rhodanine Escape->Release Target Target Engagement (Enzyme/Receptor Inhibition) Release->Target

Fig 2: Cellular uptake and target engagement pathway of NLC-formulated rhodanine derivatives.

References

  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis.[Link]

  • Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides. PMC.[Link]

  • Recent developments with rhodanine as a scaffold for drug discovery. ResearchGate.[Link]

  • Molecular Assembly of Rhodanine with Torus‐Shaped Cyclodextrins and Their Innovative Applications. ChemistrySelect.[Link]

  • Enhanced dissolution and skin permeation profiles of epalrestat with β-cyclodextrin derivatives. PubMed.[Link]

  • Recent advances of self-assembled nanoparticles in the diagnosis and treatment of atherosclerosis. Theranostics.[Link]

Sources

Method

Application Note: Synthesis and Utilization of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, de novo synthesis, and downstream functionalization of the N-(2-pyridyl)rhodanine scaffold. Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, de novo synthesis, and downstream functionalization of the N-(2-pyridyl)rhodanine scaffold.

Executive Summary & Chemical Significance

The rhodanine (2-thioxothiazolidin-4-one) core is a privileged scaffold in medicinal chemistry, frequently utilized to develop antimicrobial, anti-diabetic, and anticancer agents[1]. By substituting the N3 position with a 2-aminopyridine moiety, chemists generate 3-Pyridin-2-yl-2-thioxothiazolidin-4-one —a highly versatile synthetic precursor.

The incorporation of the 2-pyridyl ring serves a dual purpose:

  • Pharmacological Enhancement: The pyridine nitrogen acts as a critical hydrogen bond acceptor and metal chelator, significantly enhancing binding affinity in kinase inhibition (e.g., ALK2/ALK5 targets)[2].

  • Synthetic Activation: The electron-withdrawing nature of the pyridine ring inductively increases the acidity of the C5 methylene protons on the rhodanine core, making the precursor exceptionally reactive toward electrophiles in downstream Knoevenagel condensations[1].

This application note provides a self-validating, step-by-step guide to synthesizing this precursor and deploying it in the generation of bioactive 5-arylidene derivatives.

Mechanistic Rationale: The De Novo Synthesis

The synthesis of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one relies on a one-pot, base-catalyzed dithiocarbamate formation followed by S-alkylation and acid-catalyzed cyclodehydration[1].

  • Causality of Reagent Selection: 2-aminopyridine is inherently less nucleophilic than aliphatic amines due to the delocalization of its lone pair into the pyridine π -system. Therefore, a strong base (such as triethylamine or aqueous ammonia) and a slight excess of carbon disulfide (CS 2​ ) are required to drive the formation of the intermediate dithiocarbamate salt.

  • Temperature Control: The initial reaction must be strictly maintained below 10 °C. This prevents the volatilization of CS 2​ (boiling point 46 °C) and kinetically suppresses the formation of symmetrical 1,3-di(pyridin-2-yl)thiourea byproducts.

  • Cyclization Dynamics: The addition of sodium chloroacetate results in S-alkylation, forming an acyclic thioester. Subsequent acidification with concentrated HCl provides the necessary protons to activate the carbonyl carbon, driving the intramolecular nucleophilic attack by the secondary nitrogen to close the 5-membered thiazolidine ring.

Synthesis A 2-Aminopyridine + CS2 B Base (TEA/NH3) < 10°C A->B C Dithiocarbamate Intermediate B->C D Sodium Chloroacetate S-Alkylation C->D E Acyclic Thioester D->E F HCl, Heat Cyclodehydration E->F G 3-Pyridin-2-yl-2- thioxothiazolidin-4-one F->G

Stepwise synthesis of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one via dithiocarbamate cyclization.

Protocol I: Synthesis of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

Self-Validating System: This protocol includes visual cues and analytical checkpoints to ensure intermediate success before proceeding to the next step.

Materials
  • 2-Aminopyridine (1.0 eq, 10 mmol)

  • Carbon disulfide (1.2 eq, 12 mmol)

  • Triethylamine (TEA) or 25% Aqueous Ammonia (1.2 eq, 12 mmol)

  • Sodium chloroacetate (1.0 eq, 10 mmol)

  • Concentrated HCl (37%)

  • Absolute Ethanol and Distilled Water

Step-by-Step Methodology
  • Dithiocarbamate Formation: Dissolve 2-aminopyridine (0.94 g, 10 mmol) in 15 mL of absolute ethanol in a round-bottom flask. Cool the mixture to 0–5 °C using an ice-salt bath.

  • Base and CS 2​ Addition: Add TEA (1.67 mL, 12 mmol) dropwise over 5 minutes. Subsequently, add CS 2​ (0.72 mL, 12 mmol) dropwise over 15 minutes, maintaining vigorous stirring.

    • Validation Check: The solution will transition from clear to a deep yellow/orange suspension, indicating the successful formation of the dithiocarbamate salt.

  • S-Alkylation: Stir the mixture at room temperature for 2 hours. Dissolve sodium chloroacetate (1.16 g, 10 mmol) in 5 mL of water and add it dropwise to the reaction mixture. Stir for an additional 2 hours.

    • Validation Check: Perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the 2-aminopyridine spot (visualized under UV 254 nm) confirms total S-alkylation.

  • Cyclodehydration: Add 5 mL of concentrated HCl dropwise to the mixture. Equip the flask with a reflux condenser and heat to 85 °C for 4 hours.

  • Isolation: Cool the reaction mixture to room temperature, then pour it over crushed ice. A solid precipitate will form.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual acid, and recrystallize from ethanol.

    • Validation Check: The final product should present as a pale yellow crystalline solid. Confirm purity via melting point analysis and LC-MS (Expected [M+H]+ = 211.0).

Downstream Application: Knoevenagel Condensation

The primary utility of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one is its role as an active methylene compound. It readily undergoes Knoevenagel condensation with aromatic aldehydes to yield 5-arylidene derivatives, which are heavily screened in phenotypic drug discovery[1][3].

  • Causality of Catalyst & Solvent: Piperidine is utilized as a secondary amine catalyst to deprotonate the C5 methylene, forming a highly stabilized enolate. Ethanol is chosen as the solvent because it provides sufficient solubility for the starting materials at reflux, but drastically reduces the solubility of the highly conjugated, rigid 5-arylidene product upon cooling, driving the reaction equilibrium forward via precipitation.

Knoevenagel P Precursor: 3-Pyridin-2-yl-rhodanine Mix Reaction Mixture: Ethanol + Piperidine (Cat.) P->Mix Ald Aromatic Aldehyde (e.g., Ar-CHO) Ald->Mix Ref Reflux 2-4 Hours (Enolate Formation & Attack) Mix->Ref Cool Cool to RT & Precipitate Ref->Cool Prod 5-Arylidene-3-pyridin-2-yl- 2-thioxothiazolidin-4-one Cool->Prod

Knoevenagel condensation workflow for generating 5-arylidene rhodanine derivatives.

Protocol II: Synthesis of 5-(4-Methoxybenzylidene)-3-(pyridin-2-yl)rhodanine
  • Reaction Setup: In a 50 mL round-bottom flask, suspend 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (1.0 mmol) and 4-methoxybenzaldehyde (1.1 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial piperidine (approx. 0.1 eq).

  • Reflux: Heat the mixture to reflux (78 °C) for 3 hours.

    • Validation Check: The mixture will turn a deep red or bright orange as the highly conjugated α,β -unsaturated system forms.

  • Precipitation & Recovery: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes. Filter the resulting brightly colored precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Quantitative Data: Condensation Optimization

Recent advances in green chemistry have demonstrated that alternative activation methods, such as ultrasound irradiation, can drastically reduce reaction times and improve yields for heterocyclic condensations[4]. The table below summarizes the optimization of the Knoevenagel condensation using the synthesized precursor.

Table 1: Optimization of Knoevenagel Condensation with 4-Methoxybenzaldehyde

CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneEthanol78 (Reflux)12< 10Insufficient enolate formation without base.
Piperidine (0.1 eq)Ethanol78 (Reflux)388Standard protocol; rapid precipitation upon cooling.
Sodium Acetate (1.0 eq)Acetic Acid118 (Reflux)575Harsher conditions; requires aqueous workup.
Triethylamine (0.5 eq)Methanol65 (Reflux)662Lower boiling point of MeOH leads to incomplete conversion.
L-Proline (0.2 eq)Water/EtOH50 (Ultrasound)1.591Acoustic cavitation enhances mass transfer; highest yield[4].

References

  • [1] Novel rhodanines with anticancer activity: Design, synthesis and CoMSIA study. ResearchGate. Available at:

  • [2] Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. Available at:

  • [3] Synthesis of N-Heterocycles. Organic Chemistry Portal. Available at:

  • [4] Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Arab Journal of Chemistry. Available at:

Sources

Application

Advanced Fluorescence Assay Protocols Utilizing 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (PyRh)

Target Audience: Analytical Chemists, Assay Biologists, and Drug Discovery Scientists Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary The compound 3-Pyridin-2-yl-2-thioxothiazolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Assay Biologists, and Drug Discovery Scientists Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary

The compound 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (hereafter referred to as PyRh ) is a specialized rhodanine derivative characterized by a 2-pyridyl substitution. In the realm of fluorescence spectroscopy and assay development, PyRh occupies a dual role. First, it serves as a highly sensitive fluorogenic chemosensor for heavy transition metals (specifically Ag⁺ and Hg²⁺)[1][2]. Second, owing to its hydrophobic rhodanine core, it is frequently encountered in drug discovery as a Pan-Assay Interference Compound (PAINS) , capable of generating false positives in high-throughput screening (HTS)[3].

This application note provides field-validated protocols for both leveraging PyRh in environmental metal sensing and de-risking its interference in biochemical fluorescence assays.

Mechanistic Overview: The Causality of PyRh Photophysics

To deploy PyRh effectively, one must understand the photophysical causality driving its behavior in solution.

Chelation-Enhanced Fluorescence (CHEF) in Metal Sensing

In its unbound state, PyRh exhibits negligible fluorescence. The free rotation of the C–N single bond between the pyridine ring and the rhodanine core facilitates non-radiative decay, while Internal Charge Transfer (ICT) quenches emission. When heavy metals such as Ag⁺ or Hg²⁺ are introduced, they coordinate with the pyridine nitrogen and the exocyclic sulfur/oxygen of the rhodanine ring[2][4]. This rigidifies the molecular scaffold, inhibits bond rotation, and blocks the ICT pathway, resulting in a massive "turn-on" Chelation-Enhanced Fluorescence (CHEF) response[2].

CHEF_Mechanism PyRh Free PyRh Probe (Non-Fluorescent) Complex PyRh-Metal Complex (Rigidified) PyRh->Complex Coordination Metal Ag+ / Hg2+ Target Ions Metal->Complex Binding Fluorescence Strong Fluorescence (CHEF Effect) Complex->Fluorescence Restricted Rotation & ICT Inhibition

Figure 1: Chelation-Enhanced Fluorescence (CHEF) mechanism of PyRh upon heavy metal coordination.

Colloidal Aggregation in HTS (The PAINS Effect)

In aqueous biochemical buffers, the lipophilic nature of the PyRh scaffold drives the formation of colloidal aggregates. These colloids can non-specifically sequester target proteins or quench fluorophores used in FRET/FP assays, mimicking genuine enzyme inhibition[3]. Therefore, any assay involving PyRh derivatives must incorporate detergent-based counter-screens to validate true binding.

Protocol 1: Fluorometric Quantification of Ag⁺/Hg²⁺

This self-validating protocol utilizes PyRh for the trace detection of heavy metals.

Reagents and Causal Rationale
  • PyRh Stock Solution: 10 mM in anhydrous DMSO. (Rationale: PyRh is insoluble in purely aqueous media; DMSO ensures monomeric dispersion prior to assaying).

  • Assay Buffer: 10 mM HEPES, pH 7.4. (Rationale: Crucial step. Do NOT use Tris or PBS. Tris contains primary amines that competitively chelate transition metals. Phosphate buffers precipitate Ag⁺/Hg²⁺ as insoluble salts, neutralizing the assay).

  • Co-solvent System: 10% DMSO / 90% HEPES buffer (v/v). (Rationale: Maintains probe solubility while allowing sufficient aqueous interaction for metal coordination).

Step-by-Step Methodology
  • Preparation of Working Solutions: Dilute the 10 mM PyRh stock to a 10 µM working concentration using the 10% DMSO/HEPES assay buffer.

  • Analyte Addition: Aliquot 100 µL of the PyRh working solution into a black, flat-bottom 96-well microplate. Add 100 µL of metal ion standards (ranging from 0.1 µM to 50 µM) to the respective wells.

  • Equilibration: Incubate the plate in the dark at 25°C for 15 minutes. (Rationale: Steric hindrance from the 2-pyridyl group delays coordination; 15 minutes ensures thermodynamic equilibrium).

  • Data Acquisition: Excite the samples at 390 nm and record the fluorescence emission spectrum from 450 nm to 600 nm (peak emission typically occurs around 510 nm)[1][3].

  • Validation: Generate a Benesi-Hildebrand plot to confirm the 1:1 binding stoichiometry and calculate the Limit of Detection (LOD)[1][5].

Protocol 2: HTS Triage – De-risking PyRh False Positives

When PyRh derivatives emerge as "hits" in fluorescence-based target screening, this protocol determines if the signal is a genuine biological interaction or a colloidal artifact.

Reagents and Causal Rationale
  • Triton X-100 (0.01% v/v): A non-ionic surfactant. (Rationale: Detergents break up colloidal aggregates formed by PAINS without denaturing the target protein. If the PyRh derivative is acting via colloidal sequestration, the detergent will abolish its apparent activity).

Step-by-Step Methodology
  • Baseline Dose-Response: Perform a standard 10-point dose-response curve of the PyRh derivative in your primary fluorescence assay (e.g., Thioflavin T aggregation assay or kinase FRET assay)[3]. Calculate the baseline IC₅₀.

  • Detergent Perturbation: Repeat the exact same dose-response assay, but supplement the assay buffer with 0.01% (v/v) Triton X-100.

  • Incubation & Readout: Incubate for the standard assay duration and read the fluorescence.

  • Data Interpretation:

    • True Binder: The IC₅₀ remains within a 2-fold range of the baseline.

    • Aggregator/PAINS: The IC₅₀ shifts dramatically (>10-fold loss of potency) or the activity disappears entirely.

HTS_Workflow Primary Primary HTS Hit (PyRh Derivative) Dose Dose-Response Fluorescence Assay Primary->Dose Detergent Add 0.01% Triton X-100 (Aggregation Test) Dose->Detergent Result1 Activity Maintained: True Target Binder Detergent->Result1 No IC50 shift Result2 Activity Lost: PAINS / Aggregator Detergent->Result2 IC50 shift >10x

Figure 2: Triage workflow to distinguish true target binding from PyRh aggregation interference.

Quantitative Data Summary

The following table synthesizes the expected photophysical and assay parameters when utilizing PyRh across different experimental contexts.

ParameterProtocol 1: Ag⁺ SensingProtocol 1: Hg²⁺ SensingProtocol 2: HTS Profiling
Binding Stoichiometry 1:1 Complex1:1 ComplexN/A (Colloidal)
Limit of Detection (LOD) ~2.4 µM~3.3 µMIC₅₀ dependent
Optimal Solvent System DMSO/H₂O (1:9 v/v)DMSO/H₂O (1:9 v/v)Aqueous Buffer (≤1% DMSO)
Primary Buffer 10 mM HEPES (pH 7.4)10 mM HEPES (pH 7.4)Assay-specific (e.g., Tris/HEPES)
Fluorescence Response Turn-On (CHEF)Turn-On (CHEF)Quenching / False Positive
Interference Mitigation Masking agents (e.g., EDTA)Masking agents0.01% Triton X-100

References

  • Title: Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau Source: Science Advances / PubMed Central (PMC) URL: [Link]

  • Title: A simple rhodanine-based fluorescent sensor for mercury and copper Source: Bingol University / Elsevier URL: [Link]

  • Title: Selective fluorescent detection of Zn2+ by a rhodanine‐based chemosensor Source: Chemistry - A European Journal / OpenAIRE URL: [Link]

  • Title: Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions Source: MDPI URL: [Link]

  • Title: Rhodanine-based fluorometric sequential monitoring of silver (I) and iodide ions: Experiment, DFT calculation and multifarious applications Source: Journal of Hazardous Materials / ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and assay developers encountering aqueous precipitation or poor bioavailability when working with 3-Pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and assay developers encountering aqueous precipitation or poor bioavailability when working with 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (a 2-pyridyl rhodanine derivative).

Below, you will find a mechanistic breakdown of the solubility barriers, a decision-making workflow, targeted FAQs, comparative data, and self-validating experimental protocols to keep your compound in solution without compromising your biological assays.

Solubilization Decision Workflow

SolubilityWorkflow Start Compound Precipitation in Aqueous Assay Buffer CheckpH Is the assay pH flexible? (Can it tolerate pH < 4.5?) Start->CheckpH SaltForm Form Hydrochloride Salt (Protonate 2-Pyridyl Nitrogen) CheckpH->SaltForm Yes AddExcipients Cosolvent & Surfactant (DMSO + Tween-80/BSA) CheckpH->AddExcipients No (Physiological pH required) Success Stable Aqueous Solution Ready for Assay SaltForm->Success Cyclodextrin Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) AddExcipients->Cyclodextrin Precipitates / Assay Interference AddExcipients->Success Soluble at working conc. StructMod Structural Modification (Disrupt π-π Stacking) Cyclodextrin->StructMod Still Insoluble Cyclodextrin->Success Soluble StructMod->Success Synthesize New Analog

Figure 1: Decision matrix for resolving aqueous solubility issues of 2-pyridyl rhodanines.

Troubleshooting Guides & FAQs

Q1: Why does 3-Pyridin-2-yl-2-thioxothiazolidin-4-one immediately precipitate when I dilute my DMSO stock into a physiological buffer? The Causality: The core issue lies in the thermodynamics of the rhodanine scaffold. The 2-thioxothiazolidin-4-one ring forms a highly conjugated, planar system. This planarity drives strong intermolecular π−π stacking interactions, resulting in a highly stable crystal lattice with a high melting point and extremely low hydration energy[1]. Consequently, when the compound transitions from a highly solvating environment (DMSO) to an aqueous buffer, the thermodynamic preference shifts heavily toward self-aggregation rather than water solvation, causing rapid precipitation[2].

Q2: I need to run an in vitro enzymatic assay at pH 7.4. What is the best formulation strategy to prevent crashing out without denaturing my target protein? The Solution: Relying solely on DMSO is risky; concentrations above 1% v/v often induce protein denaturation or act as Pan-Assay Interference Compounds (PAINS) triggers[3]. Instead, utilize a step-down dilution method with surfactants.

  • Recommendation: Prepare a 10 mM stock in 100% DMSO. Dilute this into an intermediate buffer containing 0.1% to 0.5% Tween-80 or 0.1% Bovine Serum Albumin (BSA). BSA acts as a lipid-binding carrier that can sequester the hydrophobic rhodanine core, keeping it in suspension for the duration of a standard 1-hour biochemical assay.

Q3: My cellular assays require prolonged incubation (48–72 hours), and surfactant/DMSO mixtures are causing high background toxicity. What is the alternative? The Solution: Use cyclodextrin inclusion complexes. Torus-shaped oligosaccharides like Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD) possess a hydrophilic exterior and a hydrophobic cavity. The hydrophobic rhodanine core spontaneously partitions into this cavity, shielding the planar rings from water and preventing π−π stacking, while the exterior ensures high aqueous solubility[4][5]. SBE- β -CD is particularly effective for rhodanines due to its extended hydrophobic cavity and reduced electrostatic repulsion[4].

Q4: Can I exploit the 2-pyridyl group to improve solubility without adding bulky excipients? The Solution: Yes, via salt formation. The nitrogen atom on the 2-pyridyl ring is weakly basic (estimated pKa​ 5.2). At physiological pH (7.4), the molecule is predominantly un-ionized (free base), which is highly insoluble. By lowering the pH below 4.0, or by pre-forming a hydrochloride (HCl) salt, you protonate the pyridine nitrogen. The resulting ion-dipole interactions with water drastically lower the lattice energy, allowing the compound to dissolve freely in acidic media.

Q5: If formulation fails, how should I chemically modify the compound to improve its intrinsic solubility? The Solution: You must disrupt the conjugate plane. Literature demonstrates that reducing the conjugated double bonds or introducing small, polar, out-of-plane functional groups (e.g., aliphatic chains, ester groups, or fluorine) introduces steric hindrance[1][6]. This prevents tight crystal packing, lowering the lattice energy and improving aqueous solubility by up to 36-fold while maintaining target binding affinity[1].

Quantitative Data Presentation

The following table summarizes the expected outcomes of various solubilization strategies based on empirical data for rhodanine derivatives.

Solubilization MethodMechanism of ActionExpected Solubility IncreaseProsCons
DMSO + Tween-80 (0.5%) Micellar encapsulation / Cosolvent5 to 10-foldQuick preparation; standard for high-throughput screening.High risk of assay interference; potential cell toxicity[2].
HP- β -CD Complexation Hydrophobic cavity inclusion50 to 100-foldNon-toxic to cells; highly stable over 72+ hours[5].Requires preparation time; may lower free-drug fraction.
SBE- β -CD Complexation Extended cavity inclusion100 to 150-foldSuperior stability; excellent for in vivo dosing[4].Expensive excipient.
HCl Salt Formation Ionization of 2-pyridyl nitrogen> 500-fold (at pH < 4)No excipients required; highly stable powder.Only soluble in acidic media; precipitates if pH is raised to 7.4.
Structural Modification Disruption of π−π stacking10 to 40-foldPermanent fix; eliminates need for complex formulations[1].Requires synthetic chemistry effort; may alter target affinity.
Step-by-Step Experimental Protocols
Protocol A: Self-Validating HP- β -CD Inclusion Complexation

Use this protocol to generate a stable, excipient-based aqueous solution for cellular assays.

  • Preparation of Host Solution: Prepare a 20% (w/v) solution of HP- β -CD in ultra-pure water or saline.

  • Phase Solubility Saturation: Add an excess amount of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one powder (e.g., 10 mg) to 1 mL of the HP- β -CD solution.

  • Equilibration: Vortex the suspension for 2 minutes, then place it in an orbital shaker at 25°C and 150 rpm for 48 hours. Causality: 48 hours is required to reach thermodynamic equilibrium for the host-guest inclusion complex.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated free drug.

  • Validation (Self-Correction): Dilute an aliquot of the filtrate 1:100 in methanol and quantify the dissolved drug concentration via HPLC-UV (measuring absorbance at the rhodanine λmax​ , typically ~250-280 nm).

  • Usage: The resulting clear filtrate is your working stock. It can be diluted directly into cell culture media without precipitation.

Protocol B: Hydrochloride Salt Formation

Use this protocol if your downstream application can tolerate acidic environments (e.g., gastric absorption models).

  • Free Base Dissolution: Dissolve 100 mg of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one in a minimal volume of anhydrous Dichloromethane (DCM) or Ethanol. Mild heating may be required.

  • Acidification: Place the solution in an ice bath. Slowly add 1.2 molar equivalents of 2M HCl in diethyl ether dropwise while stirring continuously.

  • Precipitation: A solid precipitate (the hydrochloride salt) will begin to form immediately as the pyridine nitrogen protonates and becomes insoluble in the organic phase.

  • Isolation: Stir for an additional 30 minutes at 0°C. Filter the precipitate using a Büchner funnel, wash with cold anhydrous diethyl ether, and dry under a vacuum overnight.

  • Validation: Weigh 1 mg of the dried salt and add it to 1 mL of deionized water. It should dissolve rapidly and completely, yielding a slightly acidic solution. If it remains cloudy, the salt formation was incomplete.

Sources

Optimization

Technical Support Center: Optimizing Synthesis Yield of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

Welcome to the technical support center for the synthesis of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic yield and purity.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one, a rhodanine derivative, is a cornerstone for the development of various biologically active compounds.[1][2] The most common and efficient method involves a one-pot, three-component reaction between 2-aminopyridine, carbon disulfide, and an active methylene compound, such as chloroacetic acid or its esters.[3][4]

The reaction proceeds through the initial formation of a dithiocarbamate intermediate from the nucleophilic attack of the exocyclic amine of 2-aminopyridine on carbon disulfide. This is followed by cyclization with the α-halo-carbonyl compound to form the 2-thioxothiazolidin-4-one ring. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Reaction_Mechanism 2-Aminopyridine 2-Aminopyridine Dithiocarbamate_Intermediate Dithiocarbamate_Intermediate 2-Aminopyridine->Dithiocarbamate_Intermediate Nucleophilic Attack Carbon_Disulfide Carbon_Disulfide Carbon_Disulfide->Dithiocarbamate_Intermediate Chloroacetic_Acid Chloroacetic_Acid Target_Molecule Target_Molecule Chloroacetic_Acid->Target_Molecule Dithiocarbamate_Intermediate->Target_Molecule Cyclization

Caption: General reaction pathway for the synthesis of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one.

II. Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one with a focus on maximizing yield and purity.

Materials:

  • 2-Aminopyridine

  • Carbon Disulfide (CS₂)

  • Chloroacetic acid

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (0.1 mol) in 100 mL of ethanol.

  • Formation of Dithiocarbamate: Cool the solution to 0-5 °C in an ice bath. Slowly add carbon disulfide (0.11 mol) dropwise to the stirred solution.

  • Base Addition: While maintaining the temperature, add a solution of potassium hydroxide (0.1 mol) in 50 mL of ethanol dropwise over 30 minutes. The formation of a precipitate, the potassium dithiocarbamate salt, may be observed.

  • Addition of Chloroacetic Acid: To the stirred suspension, add a solution of chloroacetic acid (0.1 mol) neutralized with an equimolar amount of potassium hydroxide in 50 mL of ethanol.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-cold water and acidify with dilute hydrochloric acid (HCl) to a pH of 3-4.

    • The precipitated solid is the crude product.

    • Filter the solid, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove impurities.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid.[5]

    • Dry the purified crystals under vacuum to obtain the final product.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides solutions based on established chemical principles.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete dithiocarbamate formation: Insufficient cooling or too rapid addition of CS₂ can lead to side reactions. 2. Decomposition of dithiocarbamate: The intermediate can be unstable at higher temperatures before cyclization. 3. Incorrect pH during work-up: The product is soluble at high pH.1. Maintain low temperature (0-5 °C) during the addition of CS₂ and base. Add reagents dropwise. 2. Add the chloroacetic acid solution promptly after the dithiocarbamate formation. 3. Ensure the pH is acidic (3-4) during precipitation to ensure complete product isolation.
Formation of a Tar-like Substance 1. Polymerization of reactants: High temperatures or incorrect stoichiometry can lead to polymerization. 2. Side reactions of CS₂: Carbon disulfide can react with itself or the solvent under certain conditions.1. Strictly control the reaction temperature. Use a well-controlled heating mantle or oil bath. 2. Use purified solvents and reagents. Ensure the absence of water in the initial steps.
Product is Difficult to Purify 1. Presence of unreacted starting materials: Incomplete reaction. 2. Formation of by-products: Side reactions due to incorrect stoichiometry or temperature.1. Monitor the reaction by TLC to ensure completion. If necessary, increase the reflux time. 2. Optimize the stoichiometry of the reactants. A slight excess of the aminopyridine or chloroacetic acid may be beneficial. 3. Employ column chromatography for purification if recrystallization is ineffective.
Inconsistent Results 1. Variability in reagent quality: Impurities in starting materials can affect the reaction outcome. 2. Atmospheric moisture: The reaction can be sensitive to moisture.1. Use high-purity, anhydrous reagents and solvents. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

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subgraph "cluster_troubleshooting" { label="Troubleshooting"; style="filled"; color="#F1F3F4"; "Low_Yield" [label="Low Yield?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Temp" [label="Check Temp Control"]; "Check_pH" [label="Check Work-up pH"]; "Impure_Product" [label="Impure Product?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Optimize_Stoichiometry" [label="Optimize Stoichiometry"]; "Column_Chromatography" [label="Consider Chromatography"];

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"Column_Chromatography" -> "Purification" [style=dashed];

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Caption: A workflow diagram for troubleshooting the synthesis of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one.

IV. Frequently Asked Questions (FAQs)

Q1: Can other bases be used instead of potassium hydroxide?

A1: Yes, other strong bases like sodium hydroxide (NaOH) or sodium ethoxide can be used. However, the solubility of the resulting dithiocarbamate salt may vary, which could affect the reaction kinetics. It is recommended to perform a small-scale trial to optimize the conditions if you switch the base.

Q2: What is the role of the solvent in this reaction?

A2: The solvent, typically ethanol or methanol, serves to dissolve the reactants and facilitate the reaction. Polar protic solvents are generally preferred as they can solvate the ionic intermediates formed during the reaction. The choice of solvent can influence the reaction rate and yield.

Q3: How critical is the reaction temperature?

A3: Temperature control is highly critical, especially during the initial formation of the dithiocarbamate intermediate. This step is exothermic, and excessive heat can lead to the decomposition of the intermediate and the formation of unwanted by-products, significantly reducing the yield and purity of the final product.

Q4: My final product has a strong, unpleasant odor. Is this normal?

A4: Yes, this is common. The product is a sulfur-containing heterocyclic compound, and trace impurities of unreacted carbon disulfide or other sulfur by-products can contribute to a strong odor. Thorough washing and purification, including recrystallization, are essential to minimize the odor.

Q5: Can this synthesis be performed under microwave irradiation?

A5: Microwave-assisted synthesis has been shown to be effective for the synthesis of rhodanine derivatives, often leading to shorter reaction times and improved yields.[6] If you have access to a microwave reactor, it is a viable alternative to conventional heating. The reaction conditions, such as temperature and time, will need to be re-optimized for a microwave setup.

V. References

  • Synthesis of 2‐thioxo‐1,3‐thiazolidin‐4‐ones via MCR of CS2, primary... - ResearchGate. Available from: [Link]

  • Rhodamine Synthesis: Overcoming Challenges in Fluorescent Applications. Available from: [Link]

  • Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. J Biochem Mol Toxicol. 2014 Sep;28(9):425-32. Available from: [Link]

  • (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. Molbank. 2015;2015(4):M872. Available from: [Link]

  • (PDF) Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Available from: [Link]

  • Synthesis of 2-thioxothiazolidin-4-one via reaction of 31 CS2 and chloroacetic acid. Available from: [Link]

  • Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine. J Chromatogr B Biomed Appl. 1996 Apr 26;679(1-2):85-90. Available from: [Link]

  • 2-Amino-4-thiazolidinones: synthesis and reactions. Journal of Sulfur Chemistry. 2010;31(4):355-384. Available from: [Link]

  • Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annulation. RSC Advances. 2018;8(56):32095-32099. Available from: [Link]

  • Highly efficient microwave synthesis of rhodanine and 2-thiohydantoin derivatives and determination of relationships between the... - SciSpace. Available from: [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin... - Semantic Scholar. Available from: [Link]

  • N-(p-ACETYLAMINOPHENYL)RHODANINE. Organic Syntheses. 1955;35:1. Available from: [Link]

  • Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1. ACS Med Chem Lett. 2017 Feb 9;8(2):151-156. Available from: [Link]

  • Synthesis of rhodanines via MCR of CS2, primary amine, and dialkyl acetylenedicarboxylates. - ResearchGate. Available from: [Link]

  • NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Available from: [Link]

  • A simple and effective approach to the synthesis of rhodanine derivatives via three-component reactions in water - ResearchGate. Available from: [Link]

  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis. Available from: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022 Mar; 27(6): 1993. Available from: [Link]

  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Curr Med Chem. 2012; 19(21): 3595–3606. Available from: [Link]

  • Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. Eur J Med Chem. 2022 Jan 15:228:114010. Available from: [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. 2021;41(6):2193-2204. Available from: [Link]

  • Recent Advances in the Biological Importance of Rhodanine Derivatives. IntechOpen. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

Welcome to the Application Scientist Support Portal. 3-Pyridin-2-yl-2-thioxothiazolidin-4-one is a highly functionalized rhodanine derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 3-Pyridin-2-yl-2-thioxothiazolidin-4-one is a highly functionalized rhodanine derivative. While the 2-thioxothiazolidin-4-one scaffold is a privileged structure in drug discovery, it is notoriously susceptible to environmental degradation. This guide provides the mechanistic causality behind its instability and field-proven protocols to ensure the integrity of your experimental data.

Mechanistic Causality: Why Does Degradation Occur?

To prevent degradation, you must first understand the thermodynamic and kinetic vulnerabilities of the 2-thioxothiazolidin-4-one ring [1].

  • Electrophilic Vulnerability (Hydrolysis): The C2 carbon of the rhodanine ring is highly electrophilic, flanked by an exocyclic sulfur, an endocyclic sulfur, and an adjacent nitrogen. The electron-withdrawing nature of the 3-pyridin-2-yl substituent further increases this electrophilicity. In aqueous buffers (especially pH > 7.0), hydroxide ions readily attack the C2 carbon. This initiates ring-opening, yielding acyclic enethiols, or displaces the exocyclic sulfur to form a thiazolidine-2,4-dione [2].

  • Polarizability (Oxidation): The exocyclic C=S bond is highly polarizable. The electron-rich sulfur atom is a prime target for dissolved oxygen or reactive oxygen species (ROS), leading to the formation of reactive sulfoxides (sulfines) that trigger polymerization or ring collapse [3].

  • Photosensitization (Photolysis): Thiazolidinones strongly absorb UV and visible light. While this makes them excellent UV-shielding agents, the absorbed photon energy excites the molecule to a triplet state. In the presence of oxygen, this generates singlet oxygen, causing rapid, radical-mediated self-degradation [4].

Pathway A 3-Pyridin-2-yl-2- thioxothiazolidin-4-one B Base Hydrolysis (H2O / OH-) A->B C Oxidation (O2 / ROS) A->C D Photodegradation (UV / Vis Light) A->D E Ring-Opened Enethiols & Thiazolidine-2,4-diones B->E Nucleophilic Attack F S-Oxides & N-Oxides C->F Electrophilic Attack G Radical Cleavage Products D->G Bond Cleavage

Fig 1. Primary chemical degradation pathways of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one.

Frequently Asked Questions (Troubleshooting)

Q: My DMSO stock solution turned from pale yellow to deep orange/red over a few weeks at 4°C. Is it still viable for my cell assays? A: No. The bathochromic shift (color change to red/orange) is a classic visual indicator of oxidative degradation and subsequent polymerization. DMSO is highly hygroscopic; repeated opening of the vial introduces moisture and oxygen. The compound has likely degraded into a mixture of sulfoxides and polymeric species. Discard and prepare a fresh stock.

Q: I observe a secondary peak in my LC-MS after storing the compound in an aqueous assay buffer (pH 7.4) for 24 hours. The mass shift is -16 Da. What happened? A: This indicates hydrolytic desulfurization. A mass shift of -16 Da corresponds to the loss of hydrogen sulfide (-34 Da) and the addition of water (+18 Da). Your 2-thioxothiazolidin-4-one has hydrolyzed into 3-pyridin-2-yl-thiazolidine-2,4-dione. This new species will have entirely different pharmacological properties, invalidating your assay results.

Q: How can I prevent the compound from crashing out or degrading during long-term storage? A: Never store this compound in an aqueous solution or at room temperature. Follow the strict bifurcation of storage states: solid powders must be kept desiccated at -20°C, while liquid stocks must be in anhydrous solvents at -80°C.

Workflow Start Compound Receipt State Physical State? Start->State Solid Solid Powder State->Solid Liquid In Solution (DMSO) State->Liquid SolidStore Store at -20°C Desiccated, Dark Solid->SolidStore LiqStore Argon Purge -> Aliquot Store at -80°C, Dark Liquid->LiqStore

Fig 2. Decision tree for the optimal storage and handling of thioxothiazolidin-4-one derivatives.

Quantitative Degradation Kinetics

To assist in experimental planning, the following table summarizes the expected half-life ( t1/2​ ) of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one under various standard laboratory conditions.

Storage ConditionMatrix / SolventTemperatureLight ExposureExpected Half-Life ( t1/2​ )Primary Degradant
Optimal Solid Lyophilized Powder (Desiccated)-20°CDark> 24 monthsNone
Suboptimal Solid Powder (Ambient Humidity)25°CAmbient Lab Light3 - 6 monthsPhotolytic / Oxidative
Optimal Liquid Anhydrous DMSO (Argon Purged)-80°CDark~ 12 monthsNone
Suboptimal Liquid Standard DMSO (Repeated use)4°CDark14 - 21 daysS-Oxides / Polymers
Assay Condition Aqueous Buffer (pH 7.4)37°CAmbient Lab Light4 - 6 hoursEnethiols / 2,4-diones

Validated Methodologies & Protocols

As an application scientist, you must treat every protocol as a self-validating system. The following workflows include built-in controls to ensure your compound remains intact.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Prevent the introduction of nucleophiles (water) and electrophiles (oxygen) during solvation.

  • Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that will catalyze hydrolysis.

  • Solvent Degassing: Use strictly anhydrous DMSO (≤0.005% H2​O ). Sparge the DMSO with Argon or Nitrogen gas for 15 minutes. Causality: Displaces dissolved oxygen, preventing S-oxidation.

  • Dissolution & Aliquotting: Dissolve the compound to the desired master concentration (e.g., 10 mM). Immediately dispense into single-use, amber-glass vials.

  • Self-Validation Check: Take a 1 µL aliquot of the freshly prepared stock, dilute in acetonitrile, and run an immediate LC-MS/UV-Vis scan. This is your Time-Zero ( T0​ ) Control Profile . The UV trace should show a sharp, single peak.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol B: Forced Degradation Profiling (Assay Validation)

Objective: Determine if your specific in vitro assay buffer is degrading the compound before the biological target can react.

  • Setup Matrix: Prepare your exact experimental buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

  • Spike: Add 3-Pyridin-2-yl-2-thioxothiazolidin-4-one to a final concentration of 100 µM.

  • Incubation & Sampling: Incubate at 37°C under assay lighting conditions. Extract 50 µL aliquots at T=0 , T=1h , T=4h , and T=8h .

  • Quenching: Immediately quench each aliquot by adding 50 µL of 1% Formic Acid in Acetonitrile. Causality: Dropping the pH protonates the ring and halts base-catalyzed hydrolysis, stabilizing any formed enethiols for detection.

  • Self-Validation Check: Analyze via LC-MS. Calculate the Area Under the Curve (AUC) of the parent mass at each time point relative to the T0​ AUC. If the parent AUC drops by >10% within your assay window, you must either shorten your assay time or lower the buffer pH to maintain compound integrity.

References

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Murine Efficacy and Pharmacokinetic Evaluation of the Flaviviral NS5 Capping Enzyme 2-Thioxothiazolidin-4-One Inhibitor BG-323. PLOS One. Available at:[Link]

  • A biodegradable film based on cellulose and thiazolidine bearing UV shielding property. Scientific Reports (Nature/NIH). Available at:[Link]

Optimization

3-Pyridin-2-yl-2-thioxothiazolidin-4-one purification methods and recrystallization

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting and practical guidance for the pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting and practical guidance for the purification and recrystallization of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one. Our approach is rooted in explaining the causal mechanisms behind experimental choices to empower you to adapt and overcome challenges in your work.

Troubleshooting Guide: From Crude Product to Pure Crystals

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Problem 1: My initial crude product is an oily, discolored solid. Where do I even begin?

Answer: This is a common starting point when unreacted starting materials and reaction byproducts are present. An initial wash is crucial before attempting recrystallization. The goal is to remove highly soluble impurities.

Causality: The crude product contains a mixture of your target compound and impurities with varying polarities. A strategic wash with a solvent that dissolves the impurities but not your product can significantly clean up the material. Given the heterocyclic nature of your compound, a multi-step wash is effective.

Recommended Protocol: Initial Product Wash

  • Transfer your crude solid to an Erlenmeyer flask.

  • Add a sufficient volume of deionized water to create a slurry. Stir vigorously for 15-20 minutes at room temperature. This will remove water-soluble starting materials or salts.

  • Collect the solid by vacuum filtration, washing the filter cake with additional fresh water.

  • Repeat the process with a cold 1:1 mixture of ethanol and water. This will remove impurities with intermediate polarity. A related procedure has proven effective for similar pyridinyl-thioxothiazolidinone compounds.[1][2]

  • Finally, wash the filter cake with a small amount of cold ethanol to help in the drying process.[3]

  • Dry the washed solid under vacuum. This material is now ready for recrystallization.

Problem 2: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals.

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is typically due to an inappropriate solvent choice or excessively rapid cooling.

Causality: This phenomenon often happens when the melting point of your compound is lower than the boiling point of the solvent you are using, or when the solution becomes supersaturated too quickly for crystal nucleation to occur in an orderly fashion.[4] Impurities can also suppress the melting point, exacerbating this issue.

Solutions:

  • Slow Down the Cooling: Do not place the hot flask directly into an ice bath. Allow the solution to cool slowly to room temperature on a benchtop, perhaps insulated with a beaker of cotton or glass wool. This slow cooling is critical for the formation of pure crystals.[4][5] Once at room temperature, it can be transferred to an ice bath to maximize yield.

  • Change Your Solvent: Select a solvent with a lower boiling point. If you are using a high-boiling solvent like DMF or toluene, switch to a lower-boiling option like ethanol or acetone.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol). Then, while still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution just begins to turn cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[6]

Problem 3: My solution has cooled, but no crystals have formed.

Answer: This indicates that the solution is not sufficiently supersaturated, or that crystal nucleation has not been initiated.

Causality: Supersaturation is the driving force for crystallization. If too much solvent was used, the concentration of the compound may not be high enough to crystallize even at low temperatures.[6] Alternatively, the solution may be supersaturated but requires an energy input or a surface to begin the nucleation process.

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for crystal growth to begin.[6]

  • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for further crystallization.[6]

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound. Be careful not to evaporate too much. Once concentrated, allow it to cool slowly again.[6]

Problem 4: After recrystallization, my product is still discolored and the melting point is broad.

Answer: This suggests that impurities are co-crystallizing with your product or that colored impurities are trapped within the crystal lattice.

Causality: Soluble impurities with similar properties to your target compound can be incorporated into the crystal lattice during formation.[7] Highly colored, often polymeric, byproducts can also be difficult to remove.

Solutions:

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient. Repeating the process, potentially with a different solvent system, can significantly improve purity.

  • Use Activated Charcoal: Dissolve the impure solid in the minimum amount of hot recrystallization solvent. Add a very small amount of activated charcoal (a spatula tip is often enough) to the hot solution. The charcoal will adsorb the colored impurities.[7] Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. Let the clear filtrate cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 3-Pyridin-2-yl-2-thioxothiazolidin-4-one?

There is no single "best" solvent, and the ideal choice often requires some empirical testing. However, based on the structure (containing both polar pyridine and amide functionalities and a less polar thiazolidinone core), solvents of intermediate polarity or specific solvent pairs are excellent starting points.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent / SystemBoiling Point (°C)Rationale & Comments
Ethanol 78.4A good general-purpose solvent for many heterocyclic compounds. Often used for thiazolidinone derivatives.[3][8][9]
Acetone 56Lower boiling point, useful if "oiling out" is an issue. Has been successfully used for a very similar compound.[1][2]
Ethanol / Water VariableAn excellent solvent/anti-solvent system. Dissolve in hot ethanol, add hot water dropwise to induce saturation.[1][5]
Ethyl Acetate 77.1A solvent of intermediate polarity that can be effective.
Ethanol / DMF VariableFor compounds that are poorly soluble in ethanol alone, a small amount of DMF can be used. Recrystallize from the mixed solvent system.[8]

A good recrystallization solvent should dissolve your compound when hot but poorly when cold.[7][10]

Q2: How can I be sure my final product is pure?

Purity should be assessed using multiple analytical techniques:

  • Melting Point: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate when visualized under UV light and/or with a stain. Run the TLC against your crude material to confirm the removal of impurities.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The NMR spectrum should show clean signals corresponding to the protons and carbons of the desired structure, with no significant peaks attributable to impurities.[1][3]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of your compound.[1][2]

Q3: What is the general workflow for purifying this compound?

The following workflow provides a robust and logical progression from a crude reaction mixture to a highly pure final product.

Purification_Workflow A Crude Reaction Mixture B Initial Wash (Water, EtOH/H2O) A->B Remove Salts & Polar Impurities C Select Recrystallization Solvent B->C Dried Solid D Dissolve in Minimum Hot Solvent C->D E Slow Cooling & Crystallization D->E Allow to Cool Undisturbed F Collect Crystals (Vacuum Filtration) E->F G Rinse with Cold Solvent F->G Remove Soluble Impurities H Dry Under Vacuum G->H I Pure Product H->I J Analyze Purity (m.p., TLC, NMR) I->J

Caption: General purification workflow for 3-Pyridin-2-yl-2-thioxothiazolidin-4-one.

Troubleshooting Recrystallization: A Logical Flowchart

Use this decision tree to diagnose and solve common recrystallization problems systematically.

Troubleshooting_Flowchart start Hot, Saturated Solution is Cooled q1 Do Crystals Form? start->q1 no_crystals No q1->no_crystals No yes_crystals Yes q1->yes_crystals Yes action_no 1. Scratch flask interior 2. Add a seed crystal 3. Evaporate some solvent no_crystals->action_no q2 Is Product an Oil? yes_crystals->q2 is_oil Yes q2->is_oil Yes not_oil No q2->not_oil No action_oil 1. Re-heat and cool slower 2. Add more 'good' solvent 3. Choose lower-boiling solvent is_oil->action_oil q3 Is Product Pure (m.p., TLC)? not_oil->q3 is_pure Yes q3->is_pure Yes not_pure No q3->not_pure No end_success Pure Crystals Obtained is_pure->end_success action_impure 1. Re-recrystallize 2. Use activated charcoal 3. Try a different solvent system not_pure->action_impure

Sources

Troubleshooting

Technical Support Guide: Resolving DMSO Toxicity When Testing 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

Introduction Welcome to the technical support center for researchers working with 3-Pyridin-2-yl-2-thioxothiazolidin-4-one. This guide is designed to provide in-depth troubleshooting assistance and practical solutions fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for researchers working with 3-Pyridin-2-yl-2-thioxothiazolidin-4-one. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a common but critical challenge encountered during in vitro testing: dimethyl sulfoxide (DMSO) toxicity.

3-Pyridin-2-yl-2-thioxothiazolidin-4-one belongs to the thiazolidinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their diverse pharmacological activities.[1] However, like many small molecules, these compounds often exhibit poor aqueous solubility, necessitating the use of organic solvents like DMSO for the preparation of stock solutions.[2][3]

While DMSO is an exceptionally effective and widely used solvent, its use is not without consequence.[4] At certain concentrations, DMSO can exert its own biological effects, ranging from altered gene expression and induced cell differentiation to outright cytotoxicity.[5][6] These effects can confound experimental results, making it difficult to distinguish between the activity of the test compound and the artifactual effects of the solvent.

This guide provides a structured, question-and-answer-based approach to help you identify, mitigate, and resolve issues arising from DMSO toxicity in your experiments with 3-Pyridin-2-yl-2-thioxothiazolidin-4-one.

Troubleshooting Guide: Isolating Compound Effects from Solvent Toxicity

This section addresses specific issues you may encounter. Each question is designed to reflect a common experimental problem, followed by a detailed analysis of potential causes and a step-by-step guide to resolving the issue.

Question 1: My vehicle control (media with DMSO only) is showing significant cell death. What is happening and how do I fix it?

This is the most direct indication of a solvent toxicity problem. If the cells are dying in the presence of DMSO alone, any data from wells containing both the compound and DMSO will be uninterpretable.

Underlying Causes:

  • Excessive Final DMSO Concentration: The final concentration of DMSO in your cell culture wells is likely too high for your specific cell line. Cell line sensitivity to DMSO varies greatly; what is tolerable for a robust cancer line like MCF-7 might be highly toxic to a more sensitive line, such as primary cells or stem cells.[7][8][9]

  • Prolonged Exposure: The toxic effects of DMSO are time-dependent. An acceptable concentration for a 24-hour assay may become toxic over a 48- or 72-hour incubation period.[10]

  • Poor Quality DMSO: DMSO can oxidize over time, and lower-grade (e.g., synthetic grade) DMSO may contain toxic impurities.[11] Using anhydrous, cell-culture grade DMSO is critical.[4]

Troubleshooting Workflow:

  • Verify DMSO Concentration: Double-check all your dilution calculations. Ensure the final concentration in the well is what you intended. A common goal is to keep the final concentration at or below 0.5%, with many researchers aiming for ≤0.1% for sensitive assays or long-term incubation.[7][12][13]

  • Perform a DMSO Dose-Response Experiment: This is a crucial first step for any new cell line or experimental setup. This protocol will establish the Maximum Tolerated Concentration (MTC) of DMSO for your specific conditions.

  • Re-evaluate Stock Concentration: If your DMSO MTC is lower than what your current protocol uses, you must remake your compound stock solution at a higher concentration. This allows you to add a smaller volume to the well to achieve the desired final compound concentration, thereby keeping the final DMSO concentration below the toxic threshold.[14]

  • Check DMSO Quality and Handling: Ensure you are using a fresh, high-purity (anhydrous, ≥99.9%), sterile-filtered grade of DMSO.[4] Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes.[4]

Question 2: My compound shows high efficacy at its highest concentrations, but the dose-response curve is unusually steep or has a poor fit. Could this be a DMSO artifact?

Yes, this is a classic sign of synergistic toxicity. At the highest concentrations of your compound, the corresponding DMSO concentration is also at its peak. If this level of DMSO is even mildly toxic, the observed cell death will be a combination of your compound's effect and the solvent's effect, leading to a skewed curve.

Underlying Causes:

  • Sub-lethal DMSO Toxicity: The DMSO concentration may not be high enough to cause significant death in the vehicle-only control, but it is high enough to stress the cells, making them more susceptible to your compound.

  • Compound Precipitation: Thiazolidinones can have limited solubility.[2] When you dilute your DMSO stock into the aqueous culture medium, the compound may precipitate at higher concentrations. This means the actual concentration of the dissolved, active compound is much lower than intended, flattening the top of your dose-response curve.

Troubleshooting Workflow:

  • Run a DMSO Dose-Response Control: As in the previous question, determine the MTC of DMSO for your cell line. Ensure that the highest concentration of DMSO used in your compound dilution series is well below this toxic threshold.

  • Visually Inspect for Precipitation: When preparing your dilutions, hold the plate up to a light source. Look for any cloudiness, schlieren lines, or visible precipitate in the wells with the highest compound concentrations. This is a direct sign of poor solubility.

  • Perform a Solubility Test: Before running a full assay, test the solubility of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one in your final assay buffer. Prepare the highest concentration you intend to test and visually inspect it after a short incubation.

  • Adjust the Dilution Scheme: If solubility is an issue, consider using a lower top concentration and a tighter dilution series (e.g., 2-fold dilutions instead of 3- or 5-fold).

Question 3: I'm observing unexpected changes in cell morphology or gene expression in my treated wells, even at non-toxic concentrations. Is DMSO the culprit?

This is a more subtle but equally important issue. DMSO is not biologically inert. It is a known inducer of cell differentiation and can significantly alter gene and protein expression, even at concentrations that do not impact cell viability.[5][6][15]

Underlying Causes:

  • DMSO-induced Differentiation: DMSO is famously used to induce the differentiation of cell lines like HL-60 and HepaRG.[5][7] It can down-regulate pluripotency genes in stem cells and alter cell fate.[16]

  • Altered Protein Conformation: High concentrations of DMSO can destabilize protein structures, particularly α-helices.[17] While the low concentrations used in final assays are less likely to cause gross denaturation, they can still influence protein-ligand binding kinetics.[18][19][20]

  • Gene Expression Modulation: Even at 0.05%, DMSO has been shown to modulate the expression of hundreds of genes in dermal fibroblasts.[21]

Troubleshooting Workflow:

  • Lower the DMSO Concentration: This is the most effective solution. The goal should always be to use the absolute lowest concentration of DMSO possible (ideally ≤0.1%).[7][22]

  • Include Multiple Controls: Your experimental design should always include:

    • Untreated Control: Cells in media only.

    • Vehicle Control: Cells in media + the same concentration of DMSO as your highest compound dose.

  • Validate with an Alternative Solvent: If you suspect DMSO is causing specific off-target effects, try to find an alternative solvent to validate key findings. This can be challenging, as 3-Pyridin-2-yl-2-thioxothiazolidin-4-one may not be soluble in other biocompatible solvents, but it is the most rigorous approach.

Visualized Workflows

Diagram 1: Troubleshooting DMSO-Suspected Toxicity

This decision tree provides a logical path for diagnosing and resolving issues when you suspect DMSO is compromising your results.

G start Start: Unexpected Cell Death or Assay Artifact q_control_toxic Is the Vehicle Control (DMSO only) showing toxicity? start->q_control_toxic sol_lower_dmso PRIMARY CAUSE: Final DMSO concentration is too high. SOLUTION: 1. Re-calculate dilutions. 2. Perform DMSO dose-response assay   to find Max Tolerated Conc. (MTC). 3. Remake compound stock at a   higher concentration. q_control_toxic->sol_lower_dmso Yes q_curve_shape Is the dose-response curve unusually steep or ill-fitting? q_control_toxic->q_curve_shape No a_yes_control_toxic YES a_no_control_toxic NO sol_synergy PROBABLE CAUSE: Synergistic toxicity or compound precipitation. SOLUTION: 1. Ensure highest DMSO dose is < MTC. 2. Visually check for precipitation. 3. Lower top compound concentration. q_curve_shape->sol_synergy Yes q_morphology Are there unexpected changes in morphology or gene expression? q_curve_shape->q_morphology No a_yes_curve_shape YES a_no_curve_shape NO sol_subtle_effects PROBABLE CAUSE: Sub-toxic biological effects of DMSO. SOLUTION: 1. Reduce final DMSO to absolute   minimum (e.g., <=0.1%). 2. Compare results to Untreated and   Vehicle controls rigorously. 3. Consider alternative solvent. q_morphology->sol_subtle_effects Yes end_node Issue likely not related to DMSO. Investigate compound stability or assay interference. q_morphology->end_node No a_yes_morphology YES a_no_morphology NO

Caption: A decision tree for troubleshooting DMSO toxicity.

Diagram 2: Workflow for Compound Stock Preparation and Dilution

This flowchart outlines the best practices for preparing and using your compound stock solution to minimize the final concentration of DMSO in your assay.

G start 1. Determine Highest Final Compound Concentration Needed det_dmso_limit 2. Determine Max Tolerated Final DMSO % (e.g., 0.5%) start->det_dmso_limit calc_stock 3. Calculate Required Stock Concentration (e.g., 200x of final conc. for 0.5% DMSO) det_dmso_limit->calc_stock weigh_dissolve 4. Weigh Compound and Dissolve in 100% Anhydrous, Sterile DMSO calc_stock->weigh_dissolve sonicate 5. Vortex/Sonicate Until Fully Dissolved weigh_dissolve->sonicate aliquot 6. Aliquot into Single-Use Tubes sonicate->aliquot store 7. Store at -20°C or -80°C, Protected from Light aliquot->store dilute 8. Perform Serial Dilutions for Assay in Culture Medium store->dilute

Caption: Best practice workflow for stock solution preparation.

Data Summary Tables

Table 1: Recommended Maximum Final DMSO Concentrations in Cell Culture

Note: These are general guidelines. The exact tolerance is highly dependent on the specific cell line and the duration of the assay. Empirical determination is always recommended.

Cell Line TypeGeneral Tolerance (24-48h)Recommended Upper LimitSensitive Assays (e.g., Differentiation, Gene Expression)
Robust Cancer Cell Lines (e.g., HeLa, MCF-7)Up to 1%[9][13]≤ 0.5% ≤ 0.1%[7]
Primary Cells0.1% - 0.5%[10]≤ 0.25% ≤ 0.05%[10]
Stem Cells (e.g., ESCs, MSCs)Highly Sensitive[8]≤ 0.1% ≤ 0.05%[6]
Neuronal CellsHighly Sensitive≤ 0.1% ≤ 0.05%
Table 2: Comparison of Alternative Solvents

If DMSO toxicity remains an insurmountable issue, consider these alternatives. Note that the solubility of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one in these solvents must be empirically determined.

SolventChemical FormulaKey AdvantagesKey Disadvantages
Ethanol C₂H₅OHLow toxicity, miscible with water.[23]Lower dissolving power for non-polar compounds.[23] Can have its own biological effects.
Dimethylformamide (DMF) HCON(CH₃)₂High dissolving power, lower viscosity than DMSO.[23]More toxic than DMSO, potential carcinogen.[23] Not recommended for most cell-based assays.
Propylene Glycol C₃H₈O₂Safer for applications with potential human contact.[23]Lower dissolving power than DMSO.[23]
Acetone (CH₃)₂COLow cost, highly volatile (easy to remove).[23]Low dissolving power for many drug-like compounds, flammable.[23]

Frequently Asked Questions (FAQs)

Q1: What is the absolute highest final concentration of DMSO I should ever use? Generally, you should avoid exceeding 1% (v/v) in your final culture medium for most cell lines.[13] However, many cell types show signs of stress or toxicity at concentrations above 0.5%.[24] For sensitive or long-term assays, the widely accepted "gold standard" is to stay at or below 0.1%.[7][22]

Q2: Can DMSO interfere with my cell viability assay itself? Yes. In tetrazolium-based assays like MTT, MTS, or XTT, strong reducing agents can chemically reduce the dye, leading to a false-positive signal (appearing as increased viability).[25] While DMSO itself isn't a strong reducer, some test compounds are, and this is a critical potential artifact to be aware of. It is always good practice to run a control with your compound in cell-free media to check for direct dye reduction.

Q3: How should I prepare my stock solution to minimize the final DMSO volume? The key is to make your stock solution as concentrated as possible, within the solubility limits of the compound. For example, to achieve a final DMSO concentration of 0.1%, you would need to make a 1000x stock solution (e.g., 10 mM stock for a 10 µM final concentration). For a 0.5% final concentration, a 200x stock is required.[14][26]

Q4: I have to use a 1% final DMSO concentration due to poor compound solubility. What is the most important control to run? In this situation, the vehicle control is paramount. You must have wells that contain only cells and media with 1% DMSO. All of your data must be normalized against this control. This allows you to subtract the toxic effect of the DMSO, but be aware that it does not account for potential synergistic effects between the DMSO and your compound.

Q5: Can I use heat to help dissolve my compound in DMSO? Gentle warming (e.g., to 37°C) can be used if the compound is not temperature-sensitive.[4] However, sonication in a water bath is often a more effective and safer method for aiding dissolution without risking thermal degradation.[4][27]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration (MTC)

Objective: To empirically determine the highest concentration of DMSO that does not significantly affect the viability or morphology of your specific cell line over the intended duration of your experiment.

Methodology:

  • Cell Plating: Seed your cells in a 96-well plate at the same density you would use for your compound screening assay. Allow them to adhere and recover for 24 hours.

  • Prepare DMSO Dilutions: In complete culture medium, prepare a 2x concentrated serial dilution series of DMSO. A typical range would be 2%, 1%, 0.5%, 0.2%, 0.1%, 0.05%, 0.02%, and a 0% (media only) control.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x DMSO dilutions to the wells. This will result in final concentrations of 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.025%, 0.01%, and 0%. Include at least 3-6 replicate wells for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assessment:

    • Microscopy: Before adding any assay reagents, carefully examine the cells under a microscope. Look for signs of stress, such as rounding, detachment, or the presence of cellular debris.

    • Viability Assay: Perform a standard cell viability assay (e.g., CellTiter-Glo®, resazurin, or MTT) to quantify the effect of DMSO on cell viability.

  • Data Analysis: Plot cell viability (%) against the DMSO concentration. The MTC is the highest concentration that results in ≥95% viability and shows no discernible morphological changes compared to the untreated control.

Protocol 2: Recommended Procedure for Serial Dilution of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

Objective: To correctly prepare working solutions of the test compound from a concentrated DMSO stock while maintaining a constant, non-toxic final DMSO concentration across all wells.

Methodology:

  • Thaw Stock: Thaw your concentrated compound stock (e.g., 10 mM in 100% DMSO) and a single-use aliquot of 100% DMSO (for the vehicle control).

  • Prepare Intermediate Plate: In a separate "intermediate" 96-well plate (not the one with cells), perform the first dilution step. For example, to test a top compound concentration of 10 µM from a 10 mM stock with a final DMSO concentration of 0.5%, you would first dilute the stock 1:10 in culture medium (e.g., 2 µL of 10 mM stock + 18 µL of medium). This creates a 1 mM intermediate stock in 10% DMSO.

  • Serial Dilution: Perform your serial dilutions (e.g., 3-fold or 5-fold) across the intermediate plate using culture medium that contains DMSO at the final target concentration (e.g., 0.5% DMSO). This critical step ensures that as you dilute the compound, the DMSO concentration remains constant.

  • Vehicle Control: Prepare the vehicle control in the intermediate plate by adding the same starting volume of 100% DMSO to the medium (e.g., 2 µL of 100% DMSO + 18 µL of medium) and serially diluting it in the same way.

  • Treat Cells: Transfer a small, fixed volume from each well of the intermediate plate to the corresponding wells of your cell plate. For example, add 10 µL from the intermediate plate to 190 µL of medium in the cell plate. This final dilution step brings the DMSO concentration to the desired final level (e.g., 0.5%).

References

  • What are the alternatives to Dimethyl Sulfoxide as a solvent? - Blog. (n.d.).
  • Technical Support Center: [Compound] In Vitro Assays - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting In Vitro Assays - Benchchem. (n.d.).
  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025, December 12).
  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). (2025, December 31).
  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US. (n.d.).
  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? (2015, June 17).
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.).
  • Until what percentage does DMSO remain not toxic to cells.? (2015, February 2).
  • Technical Support Center: Cell Viability Assays with Arimistane and DMSO - Benchchem. (n.d.).
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO - Benchchem. (n.d.).
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016, January 1).
  • Maximum DMSO concentration in media for cell culture? : r/labrats - Reddit. (2023, October 5).
  • Transcriptional and Epigenetic Consequences of DMSO Treatment on HepaRG Cells - PMC. (n.d.).
  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC. (2019, December 17).
  • Alternatives to DMSO? Acetonitrile in biology? : r/Chempros - Reddit. (2021, April 27).
  • Compound Handling Instructions - MCE. (n.d.).
  • DMSO Efficiently Down Regulates Pluripotency Genes in Human Embryonic Stem Cells during Definitive Endoderm Derivation and Increases the Proficiency of Hepatic Differentiation | PLOS One - Research journals. (2015, February 6).
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. (2022, July 13).
  • How do I make a stock solution of a substance in DMSO? (2016, January 14).
  • Effects of dimethyl sulfoxide (DMSO) on the pluripotency and differentiation capacity of mouse embryonic stem cells - Semantic Scholar. (n.d.).
  • What the concentration of DMSO you use in cell culture assays? (2016, January 25).
  • The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - MDPI. (2019, January 14).
  • Does DMSO, when used as a solvent, effect gene expression (at protein level) in cell culture? (2012, April 24).
  • There is any solvent other than DMSO can be used to dissolve the plant extract to test its antibacterial activity as DMSO has antibacterial activity? (2022, November 24).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. (n.d.).
  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15).
  • Inhibitors in DMSO (not for cell culture) can be used in cellular assays? (2021, June 28).
  • Making a stock solution for my drug using DMSO - Protocol Online. (2013, October 15).
  • What effects does DMSO have on cell assays? - Quora. (2017, August 3).
  • Thermal, Spectral, Antibacterial and Antioxidant Studies on Inclusion Complexes of 2-(Benzothiazolyl-2')hydrazono-3-phenyl 5-arylidene- 4- Thiazolidinone derivatives with β-cyclodextrin - Research Journal of Pharmacy and Technology. (2016, October 30).
  • DMSO toxicity against MCF-7 and MDA-MB-231 cell lines as vehicle... - ECHEMI. (n.d.).
  • Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC. (n.d.).
  • Does the DMSO solvent influence the tyrosine intensity in Bovine serum albumin? (2015, February 26).
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.).
  • Chemical Properties of 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3) - Cheméo. (n.d.).
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC. (n.d.).
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery - Promega Korea. (2018, December 15).
  • Buy 3-Cyclohexyl-2-[(Z)-pyridin-2-ylimino]-thiazolidin-4-one (EVT-15264732) - EvitaChem. (n.d.).
  • (PDF) Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones - ResearchGate. (n.d.).
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry - ACS Publications. (2022, December 21).
  • Influence of Dimehylsulfoxide on Protein–Ligand Binding Affinities | Analytical Chemistry. (2021, November 13).
  • Selective DMSO-induced conformational changes in proteins from Raman optical activity. (n.d.).
  • Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - KR. (n.d.).
  • Solubility for different thiazolidine-2-carboxylic acid derivatives,... - ResearchGate. (n.d.).
  • (4-hydroxy-3-pyridin-2-yl-2-thioxo-thiazolidin-4-yl)-acetic acid ethyl ester - Guidechem. (2022, July 23).
  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole - MDPI. (2021, September 30).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive HPLC Validation Guide for 3-Pyridin-2-yl-2-thioxothiazolidin-4-one: Method Comparison &amp; Protocols

As a Senior Application Scientist, I frequently encounter the rhodanine class of compounds—specifically derivatives like 3-Pyridin-2-yl-2-thioxothiazolidin-4-one—in early-stage drug discovery. This specific scaffold has...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the rhodanine class of compounds—specifically derivatives like 3-Pyridin-2-yl-2-thioxothiazolidin-4-one—in early-stage drug discovery. This specific scaffold has demonstrated significant utility as an inhibitor of flaviviral NS5 capping enzymes [1], a potent antifungal agent [2], and an antimalarial target against Plasmodium falciparum [3].

However, rhodanines are notoriously reactive. They are frequently flagged as Pan-Assay Interference Compounds (PAINS) due to their susceptibility to light-induced degradation, oxidation, and alkaline hydrolysis. Validating the purity of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one requires more than a generic HPLC run; it demands a stability-indicating method engineered to prevent on-column degradation while accurately resolving the intact active pharmaceutical ingredient (API) from its artifacts.

This guide objectively compares conventional HPLC approaches against an optimized UHPLC-PDA-MS method, detailing the causality behind buffer selection, column chemistry, and detection parameters.

Method Comparison: Conventional Isocratic vs. Gradient UHPLC-PDA-MS

Many laboratories default to standard isocratic methods using 0.1% Trifluoroacetic acid (TFA) and standard C18 columns. While sufficient for highly stable aromatics, this approach often fails for 2-thioxothiazolidin-4-ones. Below is a quantitative comparison of a generic method versus our optimized UHPLC-PDA-MS protocol.

Table 1: Performance Comparison for Rhodanine Purity Validation
ParameterMethod A: Generic Isocratic HPLC-UVMethod B: Optimized Gradient UHPLC-PDA-MS
Column Standard C18 (5 µm, 4.6 x 250 mm)Sub-2 µm C18 (1.7 µm, 2.1 x 100 mm)
Mobile Phase 0.1% TFA in H₂O / Acetonitrile (60:40)10 mM Ammonium Acetate (pH 6.0) / Methanol
Run Time 15.0 min5.0 min
Tailing Factor (Tf) 1.45 (Significant peak broadening)1.05 (Sharp, symmetrical peaks)
Resolution (Rs) Poor (Co-elution of desulfurized analog)Excellent (Rs > 2.5 for all degradants)
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.01 µg/mL / 0.03 µg/mL
Detection UV only (254 nm)Photodiode Array (PDA) + ESI-MS

Scientific Integrity: The Causality Behind Experimental Choices

To build a self-validating system, every parameter must be intentionally selected to mitigate the inherent instability of the thioxothiazolidine core.

Why Ammonium Acetate over TFA?

Rhodanines are highly sensitive to pH extremes. Under the highly acidic conditions of 0.1% TFA (pH ~2.0), the exocyclic thioxo group can undergo slow hydrolysis or oxidation directly on the column, creating artifactual degradation peaks (such as conversion to the desulfurized thiazolidine-2,4-dione analog) [2]. By utilizing a 10 mM ammonium acetate buffer adjusted to pH 6.0, we maintain the structural integrity of the thioxothiazolidine ring. Furthermore, ammonium acetate is highly volatile, ensuring excellent ionization efficiency for downstream Mass Spectrometry (MS) detection[1].

Why Methanol over Acetonitrile?

While acetonitrile is the standard organic modifier for reversed-phase chromatography, methanol is preferred for 3-Pyridin-2-yl-2-thioxothiazolidin-4-one. Methanol provides superior solvation for the basic pyridine moiety, dampening secondary interactions with residual silanols on the stationary phase. This directly reduces peak tailing (as seen in Table 1) and improves the recovery of highly functionalized rhodanine derivatives [4].

Stability Intact 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (Intact API) Hydrolysis Alkaline Hydrolysis (pH > 7.0) Intact->Hydrolysis High pH Exposure Oxidation Oxidation of Thioxo Group (Oxidative Stress) Intact->Oxidation ROS / Light Deg1 Ring Cleavage Product (Interference Peak) Hydrolysis->Deg1 Deg2 Desulfurized Analog (Thiazolidine-2,4-dione) Oxidation->Deg2

Fig 1. Degradation pathways of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one affecting HPLC purity.

Step-by-Step Methodology: UHPLC-PDA-MS Validation

To ensure reproducibility, the following protocol outlines the exact workflow for validating the purity of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one in compliance with ICH Q2(R1) guidelines.

Step 1: Sample Preparation

Scientist's Note: Rhodanines exhibit poor aqueous solubility. Preparing stock solutions in highly aqueous diluents will cause micro-precipitation, skewing quantitative accuracy.

  • Weigh accurately 10.0 mg of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one standard.

  • Dissolve in 10.0 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes in a temperature-controlled bath (≤25°C) to avoid thermal degradation.

  • Dilute the stock solution to working concentrations (0.1 µg/mL to 50 µg/mL) using a diluent of 50:50 Methanol : 10 mM Ammonium Acetate.

Step 2: Instrument & Gradient Setup
  • Column: Install a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Temperature: Set the column oven to 35°C. This provides reproducible retention times without accelerating thermal degradation of the thioxo group.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (Adjusted to pH 6.0).

  • Mobile Phase B: 100% LC-MS grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte)

    • 1.0 - 3.5 min: Linear ramp from 10% B to 90% B

    • 3.5 - 4.5 min: 90% B (Column wash)

    • 4.5 - 5.0 min: 10% B (Re-equilibration)

Step 3: Detection & Self-Validating Parameters
  • PDA Detection: Extract chromatograms at 254 nm (general aromatic absorption) and 320 nm. The 320 nm wavelength is highly specific to the conjugated thioxothiazolidine-pyridine system, effectively filtering out non-conjugated impurities.

  • MS Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Monitor the [M+H]+ ion at m/z ~211.0 (based on the exact mass of C8​H6​N2​OS2​ ).

  • Specificity & Forced Degradation: To prove the method is stability-indicating, spike a sample with 0.1 M NaOH for 1 hour to force ring cleavage. Inject the degraded sample and verify via PDA peak purity algorithms and MS mass extraction that the main API peak has no co-eluting degradants.

Validation Start Method Development (Buffer Selection) Spec Specificity (PDA/MS Peak Purity) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec LOD LOD & LOQ (S/N Ratio Evaluation) Prec->LOD Valid Validated UHPLC Method (ICH Q2(R1) Compliant) LOD->Valid

Fig 2. Step-by-step ICH Q2(R1) HPLC method validation workflow for rhodanine derivatives.

Conclusion

Validating the purity of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one requires addressing the chemical liabilities of the rhodanine core. By moving away from harsh, acidic isocratic methods and adopting a pH-controlled, methanol-based gradient UHPLC-PDA-MS approach, researchers can achieve superior peak shape, prevent artifactual on-column degradation, and ensure the biological data generated from these compounds is unequivocally tied to the intact API.

References

  • Bullard KM, et al. "Murine Efficacy and Pharmacokinetic Evaluation of the Flaviviral NS5 Capping Enzyme 2-Thioxothiazolidin-4-One Inhibitor BG-323." PLoS One, 2015.[Link]

  • Levshin IB, et al. "Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners." Pharmaceuticals, 2022.[Link]

  • Kumar SP, et al. "Discovery of a Rhodanine Class of Compounds as Inhibitors of Plasmodium falciparum Enoyl-Acyl Carrier Protein Reductase." Journal of Medicinal Chemistry, 2007.[Link]

  • "Practical One-Pot Two-Step Protocol for the Microwave-Assisted Synthesis of Highly Functionalized Rhodanine Derivatives." ACS Combinatorial Science, 2010.[Link]

Comparative

A Researcher's Guide to Benchmarking the In Vitro Efficacy of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

In the landscape of medicinal chemistry, the thiazolidin-4-one scaffold is a cornerstone of significant therapeutic interest. Its derivatives have demonstrated a wide array of biological activities, including antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the thiazolidin-4-one scaffold is a cornerstone of significant therapeutic interest. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Within this promising class of compounds, 3-Pyridin-2-yl-2-thioxothiazolidin-4-one emerges as a molecule of interest, warranting a thorough investigation of its potential therapeutic efficacy.

This guide provides a comprehensive framework for benchmarking the in vitro performance of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust structure for comparative analysis against established therapeutic agents. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols to generate reliable and reproducible data.

The Scientific Rationale: Why Benchmark 3-Pyridin-2-yl-2-thioxothiazolidin-4-one?

The core structure of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one belongs to the rhodanine family, a class of compounds known for its diverse biological activities.[4][5] The incorporation of a pyridine ring at the N-3 position is a key structural feature that can significantly influence the compound's interaction with biological targets. The pyridine moiety can act as a hydrogen bond acceptor and participate in pi-stacking interactions, potentially enhancing binding affinity to enzymes or receptors.

Given the established antimicrobial and anticancer potential of rhodanine derivatives, it is scientifically prudent to evaluate 3-Pyridin-2-yl-2-thioxothiazolidin-4-one in these therapeutic areas.[1][2] This guide will therefore focus on two primary areas of in vitro benchmarking:

  • Antimicrobial Efficacy: Assessing the compound's ability to inhibit the growth of clinically relevant bacterial strains.

  • Anticancer Efficacy: Evaluating the compound's cytotoxicity against various cancer cell lines.

Section 1: Benchmarking Antimicrobial Efficacy

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[1] Rhodanine derivatives have shown promise in this area, and a systematic evaluation of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one is a logical step.

Experimental Design: Minimum Inhibitory Concentration (MIC) Assay

The gold standard for assessing the in vitro antimicrobial activity of a compound is the Minimum Inhibitory Concentration (MIC) assay.[5] This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The following diagram illustrates the general workflow for the broth microdilution MIC assay:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare serial dilutions of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one and benchmark antibiotics start->compound_prep inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland) start->inoculum_prep inoculation Inoculate microtiter plate wells containing compound dilutions with bacterial suspension compound_prep->inoculation inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Visually or spectrophotometrically assess bacterial growth incubation->readout mic_determination Determine MIC: Lowest concentration with no visible growth readout->mic_determination end End mic_determination->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is adapted from established guidelines for antimicrobial susceptibility testing.

Materials:

  • 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

  • Benchmark antibiotics (e.g., Ciprofloxacin, Gentamicin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.

    • Similarly, prepare serial dilutions of the benchmark antibiotics.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum in MHB without any compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

Data Presentation and Comparison

The results should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Antimicrobial Efficacy of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one and Benchmark Antibiotics

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
3-Pyridin-2-yl-2-thioxothiazolidin-4-oneData to be determinedData to be determined
Ciprofloxacin0.50.015
Gentamicin0.51

Section 2: Benchmarking Anticancer Efficacy

The anticancer potential of rhodanine derivatives has been extensively reviewed, making this a crucial area for evaluating 3-Pyridin-2-yl-2-thioxothiazolidin-4-one.[2][6]

Experimental Design: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7] It is a widely used method for in vitro screening of potential anticancer drugs.

The following diagram outlines the workflow for the MTT assay:

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start cell_seeding Seed cancer cells in a 96-well plate and allow to adhere overnight start->cell_seeding treatment Treat cells with compound dilutions and incubate for 48-72 hours cell_seeding->treatment compound_prep Prepare serial dilutions of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one and benchmark drugs compound_prep->treatment mtt_addition Add MTT reagent to each well and incubate for 2-4 hours treatment->mtt_addition solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_addition->solubilization readout Measure absorbance at 570 nm using a microplate reader solubilization->readout ic50_calc Calculate IC50 value: Concentration causing 50% inhibition of cell growth readout->ic50_calc end End ic50_calc->end

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay

This protocol is a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

  • Benchmark anticancer drugs (e.g., Doxorubicin, Cisplatin)

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one and the benchmark drugs in complete cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Data Presentation and Comparison

A tabular summary of the IC50 values will facilitate a direct comparison of the cytotoxic potential.

Table 2: Hypothetical Anticancer Efficacy of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one and Benchmark Drugs

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
3-Pyridin-2-yl-2-thioxothiazolidin-4-oneData to be determinedData to be determined
Doxorubicin0.5 - 1.00.1 - 0.5
Cisplatin5 - 102 - 5

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro benchmarking of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one. By following these detailed protocols, researchers can generate robust and comparable data on its potential antimicrobial and anticancer activities. The results of these initial in vitro screens will be instrumental in guiding further preclinical development, including mechanism of action studies, in vivo efficacy testing, and lead optimization. The broad biological potential of the rhodanine scaffold underscores the importance of systematically evaluating novel derivatives like 3-Pyridin-2-yl-2-thioxothiazolidin-4-one in the ongoing search for new therapeutic agents.

References

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). PMC. [Link]

  • Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. (2022). Current Bioactive Compounds. [Link]

  • Drug screening of rhodanine derivatives for antibacterial activity. (2020). PubMed. [Link]

  • Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. (2021). PubMed. [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). PubMed. [Link]

  • Anticancer Profile of Rhodanines. (2022). Encyclopedia.pub. [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents | Request PDF. (2022). ResearchGate. [Link]

  • Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies. (n.d.). ResearchGate. [Link]

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • A Comprehensive Review on the Antimicrobial Activities and StructureActivity Relationships (SARs) of Rhodanine Analogues | Request PDF. (n.d.). ResearchGate. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]

  • (PDF) Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. (2014). ResearchGate. [Link]

  • Role of chemotherapeutic drugs in immunomodulation of cancer. (2019). PMC. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019). in vivo. [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). MDPI. [Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). RSC Advances. [Link]

  • IC50. (n.d.). Wikipedia. [Link]

Sources

Validation

Cross-Reactivity Profiling of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one: Navigating PAINS Artifacts vs. True Target Engagement

As high-throughput screening (HTS) libraries expand, the identification of true biological hits is increasingly confounded by Pan-Assay Interference Compounds (PAINS). 3-Pyridin-2-yl-2-thioxothiazolidin-4-one features a...

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Author: BenchChem Technical Support Team. Date: April 2026

As high-throughput screening (HTS) libraries expand, the identification of true biological hits is increasingly confounded by Pan-Assay Interference Compounds (PAINS). 3-Pyridin-2-yl-2-thioxothiazolidin-4-one features a 2-thioxothiazolidin-4-one (rhodanine) core—a scaffold historically notorious for non-specific target modulation. While some rhodanine derivatives have been successfully optimized into specific therapeutics, the vast majority exhibit severe cross-reactivity.

As a Senior Application Scientist, my objective in this guide is to provide a rigorous, self-validating framework for profiling the cross-reactivity of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one. By benchmarking this compound against less reactive alternatives and employing orthogonal biophysical counter-screens, researchers can confidently distinguish between assay artifacts and true target engagement.

The Mechanistic Basis of Rhodanine Cross-Reactivity

To effectively profile a compound, we must first understand the causality of its interference. The 2-thioxothiazolidin-4-one scaffold is inherently susceptible to multiple modes of assay interference . This promiscuity is driven by three primary mechanisms:

  • Thiol Reactivity (Covalent Modification): The thiocarbonyl group and the heterocyclic core can act as electrophiles or undergo light-induced reactions, forming covalent adducts with nucleophilic cysteine residues on off-target proteins. This leads to irreversible, non-specific enzyme inhibition .

  • Colloidal Aggregation: Rhodanines are highly lipophilic and prone to forming sub-micrometer colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester and denature proteins, yielding false-positive readouts in biochemical assays.

  • Assay Signal Interference: The thiocarbonyl moiety is a known singlet oxygen scavenger. In proximity-based assays that rely on singlet oxygen generation (e.g., AlphaScreen), rhodanines quench the signal, appearing as false-positive inhibitors regardless of the biological target .

Mechanisms A 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (Rhodanine Scaffold) B Thiol Reactivity (Covalent Adducts) A->B C Colloidal Aggregation (Protein Sequestration) A->C D Assay Signal Interference (Singlet Oxygen Quenching) A->D E False Positive in Biochemical Assays B->E F Non-specific Cellular Toxicity B->F C->E C->F D->E

Mechanisms of assay interference driven by the 2-thioxothiazolidin-4-one (rhodanine) scaffold.

Comparative Profiling: Rhodanine vs. Thiazolidinedione (TZD) Analogs

To objectively evaluate the performance of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one, it must be benchmarked against structurally related but less reactive scaffolds. A standard medicinal chemistry approach is to compare the rhodanine with its Thiazolidinedione (TZD) counterpart, where the exocyclic sulfur is replaced by oxygen . This single atom substitution significantly alters the compound's acidity, lipophilicity, and propensity for non-specific interactions.

Table 1: Representative Cross-Reactivity Profiling Data

Compound / ScaffoldALARM NMR ReactivityCritical Aggregation Conc. (CAC)AlphaScreen Hit RateSpecificity Index (Target vs. Off-Target)
3-Pyridin-2-yl-2-thioxothiazolidin-4-one High (DTT-dependent shift)~5–10 µM >60% (Singlet O₂ quenching)Poor (<5-fold window)
TZD Analog (exocyclic Oxygen)Low (No shift)>50 µM<5%Moderate (10 to 50-fold window)
Validated Reference Inhibitor Negative>100 µM<1%Excellent (>1000-fold window)

Data synthesis based on established PAINS filtering metrics and comparative scaffold analyses. The rhodanine core consistently demonstrates higher cross-reactivity across orthogonal assay platforms.

Self-Validating Experimental Workflows

A single assay is insufficient to rule out PAINS behavior. Every protocol in your triage pipeline must be a self-validating system—meaning the assay itself contains internal controls to confirm the mechanism of interference.

Protocol 1: ALARM NMR for Thiol Reactivity

Developed by Abbott Laboratories, ALARM NMR (A La Assay to detect Reactive Molecules by Nuclear Magnetic Resonance) is the gold standard for detecting non-specific protein-thiol reactivity .

  • Causality: The human La antigen contains two highly reactive cysteines. If the rhodanine acts as a non-specific electrophile, it will covalently bind these cysteines, causing a conformational shift detectable by ¹³C-¹H HMQC NMR.

  • Self-Validation: The assay is run in the presence and absence of dithiothreitol (DTT). A true thiol-reactive artifact will show chemical shift perturbations that are strictly DTT-dependent.

Step-by-Step Methodology:

  • Express and purify ¹³C-methyl-labeled human La antigen (residues 100–324).

  • Incubate 50 µM of the ¹³C-La antigen with 400 µM 3-Pyridin-2-yl-2-thioxothiazolidin-4-one in physiological buffer (pH 7.0) for 1 to 15 hours at 37°C.

  • Prepare a parallel control sample supplemented with 20 mM DTT.

  • Acquire 2D ¹³C-¹H HMQC NMR spectra for both samples.

  • Interpretation: If cross-peaks shift in the absence of DTT but revert to the baseline wild-type conformation in its presence, the compound is a non-specific thiol-reactive PAINS and should be triaged.

Protocol 2: Detergent-Shift Surface Plasmon Resonance (SPR)
  • Causality: Colloidal aggregators bind proteins non-specifically, leading to super-stoichiometric binding and apparent high affinity. Non-ionic detergents disrupt these colloids.

  • Self-Validation: Comparing binding kinetics with and without detergent isolates aggregation-based promiscuity from true 1:1 stoichiometric binding .

Step-by-Step Methodology:

  • Immobilize the target protein on a CM5 sensor chip using standard amine coupling.

  • Inject a concentration series of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (0.1 µM to 50 µM) in standard SPR running buffer (e.g., HBS-EP).

  • Repeat the exact injection series using a buffer supplemented with 0.05% Tween-20 or 0.01% Triton X-100.

  • Interpretation: A >10-fold reduction in binding affinity ( KD​ ) or a complete loss of signal in the presence of detergent confirms that the initial hit was driven by colloidal aggregation.

Protocol 3: Bacterial Cytological Profiling (BCP)

For compounds intended as antimicrobials, in vitro biochemical assays are highly susceptible to PAINS artifacts. BCP provides an orthogonal, in vivo phenotypic validation to ensure the compound hits a specific cellular pathway rather than acting as a generalized membrane disruptor .

Step-by-Step Methodology:

  • Treat wild-type and efflux-deficient (e.g., E. coli ΔtolC) bacterial strains with the compound at 1× to 5× MIC.

  • Stain cells with DAPI (for DNA condensation), FM 4-64 (for membrane integrity), and SYTOX Green (for membrane permeability).

  • Perform high-resolution fluorescence microscopy.

  • Interpretation: Compare the cytological changes to a database of known antibiotics. Specific target engagement (e.g., thymidylate kinase inhibition) will yield a distinct morphological signature (e.g., cell elongation without lysis), whereas non-specific PAINS toxicity will show chaotic, generalized lysis and immediate SYTOX Green influx.

Workflow Start Primary Hit: 3-Pyridin-2-yl-2-thioxothiazolidin-4-one Step1 ALARM NMR Assay (13C-La Antigen + DTT) Start->Step1 Dec1 Thiol Reactive? Step1->Dec1 Step2 Detergent-Shift Assay (SPR/Enzymatic + 0.05% Tween-20) Dec2 IC50 Shift > 10-fold? Step2->Dec2 Step3 Orthogonal Readout (e.g., BCP / Mass Spec) Lead Validated Target Engagement (Proceed to Optimization) Step3->Lead Target Confirmed Dec1->Step2 No PAINS Triage as PAINS Artifact (Do Not Pursue) Dec1->PAINS Yes Dec2->Step3 No Dec2->PAINS Yes (Aggregator)

Self-validating cross-reactivity triage workflow for evaluating rhodanine-based HTS hits.

Data Interpretation and Strategic Decision Making

The biological activity of any compound possessing a 2-thioxothiazolidin-4-one moiety must be viewed with extreme skepticism. If 3-Pyridin-2-yl-2-thioxothiazolidin-4-one flags positive in ALARM NMR or exhibits detergent-sensitive inhibition, it is an assay artifact. Resources should not be wasted on lead optimization, as the liability is baked into the core scaffold.

However, if the compound demonstrates a clean ALARM NMR profile, maintains 1:1 binding stoichiometry in SPR with detergent, and yields a specific phenotypic signature in BCP, it may represent one of the rare, optimizable rhodanine hits. In such cases, immediate medicinal chemistry efforts should focus on bioisosteric replacement of the thiocarbonyl group (e.g., converting to a TZD) to permanently derisk the scaffold while maintaining target affinity.

References

  • Tomašić, T., & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery.[Link]

  • Dahlin, J. L., et al. (2018). ALARM NMR for HTS triage and chemical probe validation. Current Protocols in Chemical Biology.[Link]

  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology.[Link]

  • Lee, J., et al. (2021). 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.[Link]

  • Huth, J. R., et al. (2005). ALARM NMR: A Rapid and Robust Experimental Method To Detect Reactive False Positives in Biochemical Screens. Journal of the American Chemical Society.[Link]

  • Coussens, N. P., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual [Internet].[Link]

  • Nonejuie, P., et al. (2019). Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo. Journal of Bacteriology.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

Comprehensive Safety and Operational Guide: Handling 3-Pyridin-2-yl-2-thioxothiazolidin-4-one As researchers push the boundaries of drug discovery, handling specialized heterocyclic intermediates requires moving beyond g...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

As researchers push the boundaries of drug discovery, handling specialized heterocyclic intermediates requires moving beyond generic safety data sheets. 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (CAS: 75130-64-2) is a specialized compound featuring a rhodanine core substituted with a pyridine ring[1]. While highly valuable in high-throughput screening and synthetic workflows, its structural properties demand rigorous, mechanistically grounded handling protocols.

This guide provides the causality behind the safety measures, ensuring your laboratory operations are both scientifically accurate and intrinsically safe.

Mechanistic Toxicology & Hazard Pathways

To design an effective safety protocol, we must first understand why the compound is hazardous. The 2-thioxothiazolidin-4-one (rhodanine) scaffold is a well-documented structural motif that can act as a Michael acceptor, making it chemically reactive toward nucleophiles such as cysteine residues in biological proteins[2].

This covalent protein alkylation is the mechanistic driver behind its classification as a severe ocular irritant (causing irreversible corneal damage, H318) and a harmful agent if ingested (H302)[3]. Furthermore, in biological assays, this compound is almost exclusively solubilized in Dimethyl Sulfoxide (DMSO). DMSO acts as a potent transdermal penetration enhancer. If a DMSO solution of this compound breaches your PPE, the solvent will rapidly transport the reactive heterocyclic payload through the stratum corneum and directly into systemic circulation, bypassing normal epidermal defenses.

PPE_Workflow Chem 3-Pyridin-2-yl-2-thioxothiazolidin-4-one (Solid Powder / DMSO Solution) Dust Aerosolized Dust (Inhalation Risk) Chem->Dust Splash DMSO Solution Splash (Dermal/Transdermal Risk) Chem->Splash Ocular Micro-particulate Scatter (Severe Ocular Damage) Chem->Ocular MechDust Respiratory Tract Irritation & Mucosal Alkylation Dust->MechDust MechSplash Rapid Systemic Absorption via Carrier Solvent Splash->MechSplash MechOcular Corneal Protein Binding (Irreversible Lesions) Ocular->MechOcular PPE_Resp Primary: Fume Hood (80-120 FPM) Secondary: N95/P100 Respirator MechDust->PPE_Resp PPE_Derm Double Nitrile Gloves (≥0.11mm) Immediate change upon contact MechSplash->PPE_Derm PPE_Eye ANSI Z87.1 Chemical Splash Goggles MechOcular->PPE_Eye

Fig 1: Mechanistic hazard pathways of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one and targeted PPE.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard safety glasses and single-layer gloves are insufficient for handling reactive heterocycles in penetrating solvents. The following matrix outlines the required PPE and the operational causality behind each choice.

PPE CategorySpecificationPerformance MetricMechanistic Justification
Hand Protection Double Nitrile GlovesThickness ≥ 0.11 mmProtects against solid dust. Critical: Nitrile degrades rapidly upon DMSO exposure; immediate change is required upon any liquid contact.
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantThe rhodanine core causes severe, irreversible eye damage[3]. Standard safety glasses cannot block electrostatic micro-powder scatter.
Body Protection Flame-retardant Lab Coat100% Cotton or NomexPrevents the accumulation of electrostatically charged crystalline dust on personal clothing.
Respiratory Particulate RespiratorN95 or P100 (99.9% filtration)Mandatory if handling bulk powder outside a closed system to prevent inhalation of aerosolized micro-crystals.

Standard Operating Procedure: Gravimetric Transfer & Solubilization

Trustworthiness in the laboratory requires self-validating protocols. Do not assume equipment is functioning; verify it before initiating handling procedures[4].

Phase 1: Pre-Operational Validation

  • Pneumatic Glove Test: Before donning, trap air inside your outer nitrile gloves and squeeze. Self-validation: If the glove deflates, a micro-tear is present. Discard and test a new pair.

  • System Verification: Verify the fume hood face velocity is operating between 80–120 feet per minute (FPM)[4]. Self-validation: Tape a 2-inch strip of tissue paper to the bottom edge of the sash. It should pull steadily inward without violent fluttering.

Phase 2: Handling & Transfer 3. Static Mitigation: Heterocyclic crystalline powders generate significant triboelectric static charges. Pass an anti-static zero-ionizer gun over the weighing boat for 3–5 seconds prior to transfer. Causality: This eliminates the electrostatic repulsion that causes fine powders to spontaneously aerosolize into your breathing zone. 4. Gravimetric Transfer: Use a grounded stainless-steel micro-spatula. Weigh the required mass carefully, keeping the container and weighing boat deep within the hood's capture zone (at least 6 inches behind the sash). 5. In-Situ Solubilization: Add the carrier solvent (e.g., DMSO) directly to the weighing vessel inside the fume hood. Causality: Transporting a capped, solubilized vial across the laboratory is exponentially safer than transporting a loose, reactive powder.

Spill Response & Chemical Disposal Plan

Immediate and correct response to spills prevents localized contamination from becoming a systemic laboratory hazard.

Solid Powder Spills:

  • Do not sweep. Sweeping mechanically aerosolizes the reactive dust.

  • Cover the spill with damp paper towels to suppress particulate scatter.

  • Carefully wipe up the material, working from the outside in, and place all contaminated towels into a designated solid hazardous waste container.

DMSO Solution Spills:

  • Do not use water. DMSO is highly miscible; water will rapidly expand the contamination zone and drive the solute deeper into porous surfaces.

  • Apply an inert, dry absorbent (e.g., vermiculite or a commercial clay-based spill powder).

  • Collect the saturated absorbent using a plastic scoop and transfer it to a sealable hazardous waste bucket.

Disposal Logistics: Rhodanine derivatives contain sulfur and nitrogen heteroatoms. Upon combustion, these elements produce toxic environmental pollutants (SOx, NOx). Therefore, all associated waste (including contaminated gloves and weigh boats) must be strictly segregated into clearly labeled "Halogenated/Heteroatomic Organic Waste" containers for high-temperature commercial incineration, in accordance with prudent laboratory practices[4]. Do not pour solutions down the drain under any circumstances.

References

  • BIOFOUNT. "3-Pyridin-2-yl-2-thioxothiazolidin-4-one (CAS: 75130-64-2) Chemical Properties." URL:[Link]

  • Wikipedia. "Rhodanine - Chemical Properties and Pharmacological Derivatives." URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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